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  • Product: 1-Hexyl-3-methylcyclopentane
  • CAS: 61142-68-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical and Thermophysical Properties of 1-Hexyl-3-methylcyclopentane

Abstract: This technical guide provides a comprehensive overview of the known chemical and thermophysical properties of 1-hexyl-3-methylcyclopentane (CAS No. 61142-68-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the known chemical and thermophysical properties of 1-hexyl-3-methylcyclopentane (CAS No. 61142-68-5). It is intended for researchers, scientists, and professionals in drug development and materials science who require accurate property data for this disubstituted cycloalkane. This document consolidates available experimental and computed data, outlines standard methodologies for property determination where data is absent, and discusses the compound's significance as an analytical standard. Particular emphasis is placed on the causality behind experimental techniques and the importance of robust, verifiable data in scientific applications.

Introduction and Scope

1-Hexyl-3-methylcyclopentane is a saturated cyclic hydrocarbon belonging to the naphthene family. Its molecular structure, featuring a five-membered ring with two distinct alkyl substituents, results in stereoisomerism, adding a layer of complexity to its characterization. While not a widely studied compound in academic literature, it holds importance as a fully characterized chemical reference standard used in analytical method development and quality control applications, particularly within the pharmaceutical industry.[1]

  • Present all currently available, verifiable data for 1-hexyl-3-methylcyclopentane.

  • Discuss the structural and stereochemical nuances of the molecule.

  • Provide expert insight into the standard experimental protocols required to measure key thermophysical properties for which data is unavailable.

  • Introduce computational prediction methods as a viable alternative for property estimation.

  • Summarize its known applications and environmental presence.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is the bedrock of all subsequent analysis. 1-Hexyl-3-methylcyclopentane is precisely defined by the identifiers and structural features summarized below.

Table 1: Chemical Identifiers for 1-Hexyl-3-methylcyclopentane

Identifier Value Source(s)
CAS Number 61142-68-5 [1][2][3]
Molecular Formula C₁₂H₂₄ [1][2][4]
Molecular Weight 168.32 g/mol [1][2]
IUPAC Name 1-hexyl-3-methylcyclopentane [2]
Canonical SMILES CCCCCCC1CCC(C1)C [2][4]

| InChIKey | HWRYHSGAVPPRHI-UHFFFAOYSA-N |[2][4] |

Stereochemistry

A critical feature of 1-hexyl-3-methylcyclopentane is the presence of two chiral centers at the C1 and C3 positions of the cyclopentane ring. This gives rise to stereoisomerism. The substituents can be on the same side of the ring plane (cis) or on opposite sides (trans). Each of these diastereomers exists as a pair of non-superimposable mirror images (enantiomers).

  • (1R, 3R)-1-hexyl-3-methylcyclopentane and (1S, 3S)-1-hexyl-3-methylcyclopentane (trans enantiomeric pair)

  • (1R, 3S)-1-hexyl-3-methylcyclopentane and (1S, 3R)-1-hexyl-3-methylcyclopentane (cis enantiomeric pair)

Therefore, any bulk sample of this compound, unless specified otherwise, is a mixture of these four stereoisomers.[4] Commercially available reference standards are typically sold as a "Mixture of Diastereomers".[1] The exact ratio of these isomers can influence bulk physical properties, making stereochemical characterization essential for high-precision work.

Spectroscopic Characterization

Structural confirmation and purity assessment rely heavily on spectroscopic methods. For 1-hexyl-3-methylcyclopentane, the following data are noted in public databases:

  • Mass Spectrometry (MS): GC-MS data is available, which is crucial for determining the molecular weight and fragmentation patterns that confirm the hydrocarbon structure.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectra are available, providing definitive information about the carbon skeleton of the molecule and aiding in the confirmation of its structural integrity.[2]

These techniques are fundamental for verifying the identity of a reference standard before its use in quantitative analysis.

Thermophysical Properties

Thermophysical properties describe a substance's response to thermal energy and its behavior as a fluid. For 1-hexyl-3-methylcyclopentane, available data is sparse and often derived from chemical supplier databases rather than comprehensive academic studies.

Table 2: Known Physical and Phase Behavior Properties

Property Value Conditions Source(s)
Density 0.792 g/cm³ Not specified (likely 20 or 25 °C) LookChem
Boiling Point 215.2 °C at 760 mmHg LookChem
Vapor Pressure 0.219 mmHg at 25 °C LookChem

| Flash Point | 75.3 °C | Closed Cup | LookChem |

Note: The data from LookChem is not from a peer-reviewed source and should be used with this consideration. Unfortunately, no peer-reviewed experimental data for these properties could be located.

Data Gaps and Comparison with Analogues

Crucial thermophysical properties such as viscosity, thermal conductivity, and heat capacity as a function of temperature are not publicly available for 1-hexyl-3-methylcyclopentane. In such cases, it is instructive to examine data for structurally similar compounds to infer expected behavior.

  • Density: For hexylcyclopentane (the unmethylated analogue), critically evaluated data from the National Institute of Standards and Technology (NIST) shows a liquid density of approximately 0.82 g/cm³ near room temperature, decreasing linearly with increasing temperature.[5] A similar trend is expected for 1-hexyl-3-methylcyclopentane.

  • Viscosity: Data for 1-butyl-3-methylcyclopentane shows a liquid viscosity that decreases exponentially with temperature, which is typical for liquids.[6] This behavior is anticipated for 1-hexyl-3-methylcyclopentane, with viscosity values likely being slightly higher due to the larger hexyl chain.

  • Thermal Conductivity: This property is essential for heat transfer calculations. For hexylcyclopentane, evaluated data shows liquid thermal conductivity decreasing with increasing temperature.[5]

Physicochemical Properties

The octanol-water partition coefficient (LogP) is a key parameter in drug development, indicating the lipophilicity of a compound.

Table 3: Computed Physicochemical Properties

Property Value Method/Source
LogP 4.393 LookChem (Computed)

| XLogP3-AA | 5.9 | PubChem (Computed)[2][4] |

The discrepancy between the computed values highlights the importance of experimental validation for critical parameters.

Experimental Determination of Properties: A Methodological Guide

Given the data gaps, a primary function of this guide is to outline the authoritative, self-validating experimental protocols required to characterize this compound fully.

General Experimental Workflow

The determination of any thermophysical property follows a logical and rigorous sequence. The causality is clear: a pure, verified sample is subjected to a calibrated instrument under controlled conditions to yield reliable data.

G cluster_prep 1. Sample Preparation & Verification cluster_measure 2. Measurement cluster_analysis 3. Data Analysis & Reporting Acquire Acquire High-Purity Sample (>98%) Verify Verify Identity & Purity (GC-MS, NMR) Acquire->Verify Degas Degas Sample (Remove Dissolved Gases) Verify->Degas Calibrate Instrument Calibration (with Certified Standards) Degas->Calibrate Control Set Isothermal or Scanning Conditions (T, P) Calibrate->Control Measure Acquire Raw Data vs. Time/Temp Control->Measure Process Apply Instrument Models & Corrections Measure->Process Calculate Calculate Property (e.g., ρ, η, λ, Cp) Process->Calculate Report Report Value with Uncertainty & Conditions Calculate->Report

Caption: General workflow for thermophysical property measurement.

Key Experimental Protocols

Density (ρ):

  • Principle: The most common and accurate method is the vibrating tube densimeter. The tube is oscillated, and the frequency of oscillation is precisely measured. This frequency is directly related to the mass of the tube, which changes when filled with the sample liquid.

  • Protocol:

    • Calibration: Calibrate the instrument at various temperatures using two standards of known density, typically dry air and ultrapure water.[7]

    • Sample Injection: Inject the degassed sample into the measurement cell, ensuring no air bubbles are present.

    • Thermal Equilibration: Allow the sample to reach thermal equilibrium at the desired temperature (stability typically < ±0.01 °C).[7]

    • Measurement: Record the oscillation period. The instrument's software calculates the density based on the calibration data.

    • Temperature Scan: Repeat steps 3-4 across the desired temperature range.

Viscosity (η):

  • Principle: For low to moderate viscosity liquids, automated rotational viscometers or oscillating piston viscometers provide high accuracy. For research purposes, falling-body viscometers can also be used, where the terminal velocity of a piston or sphere falling through the fluid under gravity is measured.[8]

  • Protocol (Rotational Viscometer):

    • Spindle Selection: Choose a spindle geometry appropriate for the expected viscosity range.

    • Calibration: Calibrate the instrument with certified viscosity standards.

    • Sample Loading: Place a known volume of the sample in the temperature-controlled sample cup.

    • Measurement: Rotate the spindle at a known speed and measure the required torque. The viscosity is calculated from the shear rate and shear stress.

    • Temperature Scan: Repeat the measurement at different temperatures after equilibration.

Thermal Conductivity (λ):

  • Principle: The transient hot-wire method is an absolute and highly accurate technique that minimizes errors from convection.[9][10] A thin platinum wire immersed in the liquid acts as both a heating element and a resistance thermometer.[11][12] A short voltage pulse heats the wire, and the rate of temperature rise is measured, which is a function of the surrounding fluid's ability to dissipate heat.

  • Protocol (as per ASTM D7896-19): [11]

    • Cell Assembly: Place the sample in a measurement cell containing the platinum wire sensor.

    • Equilibration: Bring the cell to the target temperature.

    • Heating Pulse: Apply a short (typically 1-second) power pulse to the wire.[9]

    • Data Acquisition: Record the wire's resistance (and thus temperature) change over time.

    • Calculation: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.[12][13]

Specific Heat Capacity (Cp):

  • Principle: Differential Scanning Calorimetry (DSC) is the most common method for liquids. It measures the difference in heat flow required to raise the temperature of a sample and an inert reference at the same rate.[14][15]

  • Protocol (as per ASTM E1269): [15]

    • Sample Preparation: Accurately weigh (~10-15 mg) the liquid into a hermetically sealed aluminum pan to prevent volatilization.[14]

    • Baseline Run: Perform a temperature scan with two empty pans to establish the instrument baseline.

    • Standard Run: Run a scan with a sapphire standard, which has a well-known heat capacity, to calibrate the heat flow signal.

    • Sample Run: Run the sample under the identical conditions (heating rate, purge gas) as the baseline and standard runs.[15]

    • Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the baseline to that of the sapphire standard.

Computational Prediction of Properties

When experimental data is unavailable, Quantitative Structure-Property Relationship (QSPR) and group contribution methods (GCMs) serve as valuable predictive tools.[16][17][18] These models use the molecular structure to estimate thermophysical properties.

  • Group Contribution Methods (GCMs): These methods, such as those developed by Lydersen or Constantinou & Gani, dissect the molecule into its constituent functional groups.[16][19] Each group contributes a predefined value to the overall property (e.g., critical temperature, boiling point). While powerful, their accuracy is highly dependent on the availability of parameters for the specific groups present in the molecule.

  • QSPR Models: These are statistical models that correlate a set of calculated molecular descriptors (e.g., topological indices, constitutional indices) with an experimental property.[17][20] A model is "trained" on a dataset of similar compounds and can then be used to predict the property for a new compound like 1-hexyl-3-methylcyclopentane.

G cluster_input Input cluster_model Computational Model cluster_output Output MolStruct Molecular Structure (SMILES, InChI) GCM Group Contribution Method (Sum of group values) MolStruct->GCM QSPR QSPR Model (Statistical Correlation) MolStruct->QSPR Property Estimated Thermophysical Property (Tb, Pc, Vc, etc.) GCM->Property QSPR->Property

Caption: Logic of computational property prediction.

Applications and Environmental Significance

  • Analytical Reference Standard: The primary documented use of 1-hexyl-3-methylcyclopentane is as a characterized reference material. This is essential for the validation of analytical methods (e.g., chromatography) in regulated industries, ensuring the accuracy and traceability of measurements.[1]

  • Environmental Presence: Studies by the Environmental Working Group (EWG) have detected 1-hexyl-3-methylcyclopentane in human biomonitoring studies.[21] Its classification as a semi-volatile organic compound (SVOC) suggests it can be found in the environment, though its sources and toxicological significance are not well-defined.[21]

Safety Profile

Comprehensive, publicly available toxicology data for 1-hexyl-3-methylcyclopentane is limited. As a hydrocarbon solvent, it should be handled with standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses) in a well-ventilated area. Users are required to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling, storage, and emergency information.

References

  • Transient hot wire method - Wikipedia. Available at: [Link]

  • Transient Hot Wire Method - The Overview - Thermtest. (2023). Available at: [Link]

  • Transient-Hot-Wire method method for determining thermal conductivity (THW) | tec-science. (2020). Available at: [Link]

  • Otobrise, C. & Orotomah, G. A. (2022). Estimation of Critical and Thermophysical Properties of Saturated Cyclic Alkanes by Group Contributions. Journal of the Nigerian Society of Physical Sciences, 4(3), 711. Available at: [Link]

  • Ghamghami, S., et al. (2020). QSPR Models for the Prediction of Some Thermodynamic Properties of Cycloalkanes Using GA-MLR Method. Current Computer-Aided Drug Design, 16(5), 571-582. Available at: [Link]

  • Benazzouk, H., et al. (2017). Measurement of the thermal conductivity of liquids by hot wire method: comparison between transient and stationary approaches. 18th International Congress of Metrology. Available at: [Link]

  • Sperry, P. R. (1987). Measurement of the thermal conductivity of liquids using a transient hot wire technique. American Journal of Physics, 55(3), 274-277. Available at: [Link]

  • Ghamghami, S., et al. (2019). QSPR Models for the prediction of some thermodynamic Properties of Cycloalkanes Using GA-MLR Method. ResearchGate. Available at: [Link]

  • ASTM E1269-11(2018), Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International. Available at: [Link]

  • Ghamghami, S., et al. (2020). QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method. PMC. Available at: [Link]

  • NIST/TRC Web Thermo Tables (WTT). hexylcyclopentane. National Institute of Standards and Technology. Available at: [Link]

  • Estimation of Critical and Thermophysical Properties of Saturated Cyclic Alkanes by Group Contributions. Journal of the Nigerian Society of Physical Sciences. (2022). Available at: [Link]

  • Liu, B., et al. (2023). Experimental Method for Measurement of Density and Viscosity of High Temperature Heat Transfer Fluid. Illinois Experts. Available at: [Link]

  • 1-Hexyl-3-methylcyclopentane. PubChem, National Institutes of Health. Available at: [Link]

  • Etay, J., et al. (2014). Simultaneous viscosity and density measurement of small volumes of liquids using a vibrating microcantilever. PMC, National Institutes of Health. Available at: [Link]

  • Cyclopentane,1-hexyl-3-methyl-. NMPPDB. Available at: [Link]

  • (+)-1-ethyl-3-methylcyclopentane. NIST Chemistry WebBook. Available at: [Link]

  • Mandanici, A., et al. (1994). Novel differential scanning calorimetric studies of supercooled organic liquids. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

  • Experimental set-up for density and viscosity measurement. ResearchGate. (2019). Available at: [Link]

  • Measuring Viscosity. Teach Engineering. (2025). Available at: [Link]

  • Modulated Differential Scanning Calorimetry Measurements of 27 Compounds. Journal of Chemical & Engineering Data. (2021). Available at: [Link]

  • Thomas, L. C. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. MDPI. Available at: [Link]

  • Zábranský, M., et al. (1989). Heat Capacities of Organic Compounds in the Liquid State I. C1 to C18 1‐Alkanols. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • 1-butyl-3-methylcyclopentane. NIST/TRC Web Thermo Tables. Available at: [Link]

  • 1-Hexyl-3-Methylcyclopentane (Mixture of Diastereomers). Axios Research. Available at: [Link]

  • Details of 1-Hexyl-3-methylcyclopentane. OSADHI. Available at: [Link]

  • 1-Hexyl-3-methylcyclopentane — Chemical Substance Information. NextSDS. Available at: [Link]

  • 1-hexyl-3-methyl-Cyclopentane. EWG || Human Toxome Project. Available at: [Link]

Sources

Exploratory

Structural Elucidation and Analytical Method Validation of 1-Hexyl-3-methylcyclopentane (CAS 61142-68-5)

Executive Summary 1-Hexyl-3-methylcyclopentane (CAS 61142-68-5) is a fully characterized cyclic alkane that plays a pivotal role as an Active Pharmaceutical Ingredient (API) reference standard[1] and a critical component...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 1-Hexyl-3-methylcyclopentane (CAS 61142-68-5) is a fully characterized cyclic alkane that plays a pivotal role as an Active Pharmaceutical Ingredient (API) reference standard[1] and a critical component in combustion kinetics research[2]. This technical guide provides an in-depth physicochemical profile of the compound, detailing its molecular structure, weight, and stereochemistry. Furthermore, it outlines a self-validating Analytical Method Validation (AMV) protocol designed for researchers, analytical chemists, and drug development professionals.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of 1-hexyl-3-methylcyclopentane consists of a five-membered cyclopentane ring substituted with a hexyl chain at the C1 position and a methyl group at the C3 position[3]. Because the C1 and C3 carbons are chiral centers, the compound inherently exists as a mixture of diastereomers (cis and trans configurations)[1].

This stereochemical complexity is crucial for quality control (QC) applications during the synthesis and formulation stages of drug development[1]. The compound's high lipophilicity dictates its solubility profile and extraction methodologies, requiring non-polar organic solvents for accurate recovery[4].

Table 1: Quantitative Physicochemical Data

ParameterValueReference
IUPAC Name 1-hexyl-3-methylcyclopentane[3]
CAS Registry Number 61142-68-5[1]
Molecular Formula C₁₂H₂₄[2]
Molecular Weight 168.32 g/mol [4]
Log P (Octanol/Water) 4.39[4]
SMILES CCCCCCC1CCC(C)C1[4]
InChIKey HWRYHSGAVPPRHI-UHFFFAOYSA-N[3]
Analytical Workflow & Causality in Experimental Design

As an application scientist, selecting the appropriate analytical technique requires evaluating the molecule's intrinsic properties. 1-Hexyl-3-methylcyclopentane is a saturated cycloalkane; it lacks conjugated pi-electron systems or heteroatoms, rendering it practically invisible to standard Ultraviolet-Visible (UV-Vis) detectors used in High-Performance Liquid Chromatography (HPLC).

Causality in Detector Selection: Therefore, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is the mandatory choice for quantitation. The FID provides a universal, highly sensitive response to C-H bonds. For structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) at 70 eV is employed to detect the molecular ion (m/z 168.32) and characteristic fragmentation patterns (e.g., loss of the hexyl radical)[1],[3].

Workflow N1 API Reference Standard (CAS 61142-68-5) N2 Sample Dilution (Hexane/DCM) N1->N2 N3 GC-FID Analysis (Quantitation) N2->N3 Split Injection N4 GC-MS Analysis (Structural ID) N2->N4 Splitless Injection N5 Diastereomeric Resolution (>1.5) N3->N5 RT Profiling N4->N5 m/z 168.32 N6 Validated QC Protocol N5->N6 Suitability Met

Analytical workflow for 1-hexyl-3-methylcyclopentane diastereomer resolution.

Self-Validating Experimental Protocol: GC-FID/MS AMV

To ensure regulatory compliance and traceability against pharmacopeial standards (USP or EP)[1], the following step-by-step methodology incorporates a self-validating System Suitability Test (SST).

Step 1: Standard Preparation & Internal Standardization

  • Action: Dissolve 10.0 mg of 1-hexyl-3-methylcyclopentane reference standard in 10.0 mL of GC-grade n-hexane. Spike with 1.0 mg/mL of n-decane as an internal standard (IS).

  • Causality: n-Hexane is selected as the diluent because its low boiling point (68°C) prevents solvent peak interference with the analyte. The IS corrects for any injection volume variability, ensuring quantitative trustworthiness.

Step 2: Column Selection

  • Action: Install a non-polar capillary column (e.g., 5% diphenyl / 95% dimethylpolysiloxane, 30 m × 0.25 mm × 0.25 µm).

  • Causality: The non-polar stationary phase separates the cis and trans diastereomers strictly based on their dispersive interactions (Van der Waals forces) and minute boiling point differences, which is impossible on polar columns.

Step 3: Temperature Programming

  • Action: Set the initial oven temperature to 60°C (hold for 2 min). Ramp at 5°C/min to 150°C, then 20°C/min to 250°C (hold for 5 min).

  • Causality: The shallow initial ramp (5°C/min) is the critical mechanistic driver for resolving the diastereomeric mixture. A steeper ramp would cause co-elution, invalidating the purity assessment.

Step 4: Self-Validating System Suitability (SST)

  • Action: Analyze the chromatogram. The system must automatically calculate the resolution factor (Rs) between the two diastereomer peaks.

  • Validation Gate: The protocol is self-validating; data acquisition for actual samples only proceeds if Rs ≥ 1.5 (baseline resolution). If Rs < 1.5, the system halts, indicating column degradation or carrier gas velocity issues, thereby preventing the generation of false-positive QC data.

Applications in Drug Development & Combustion Kinetics

Beyond its use as a traceability standard in pharmaceutical manufacturing[1], 1-hexyl-3-methylcyclopentane is heavily utilized in fuel reactivity research[2]. Due to its precise molecular weight (168.32 g/mol ) and cyclic structure, it serves as a high-purity surrogate molecule for modeling the combustion kinetics of sustainable aviation fuels (SAF)[2]. The identical GC-MS protocols described above are used to monitor its thermal degradation pathways, ensuring that both pharmaceutical and petrochemical researchers rely on the same validated structural data.

References
  • Title: 1-Hexyl-3-Methylcyclopentane (Mixture of Diastereomers) - CAS - 61142-68-5 Source: Axios Research URL: [Link]

  • Title: Compound Details. SCHEMBL10774182. 1-hexyl-3-methylcyclopentane Source: SureChEMBL URL: [Link]

  • Title: 1-Hexyl-3-methylcyclopentane — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 1-Hexyl-3-methylcyclopentane | C12H24 | CID 544055 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Sources

Foundational

Thermophysical Profiling of 1-Hexyl-3-methylcyclopentane: Boiling Point, Vapor Pressure, and Surrogate Modeling

Executive Summary 1-Hexyl-3-methylcyclopentane (C₁₂H₂₄) is a complex cycloalkane that plays a critical role in advanced thermophysical modeling. While traditionally categorized as a specialty hydrocarbon, its precise vol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Hexyl-3-methylcyclopentane (C₁₂H₂₄) is a complex cycloalkane that plays a critical role in advanced thermophysical modeling. While traditionally categorized as a specialty hydrocarbon, its precise volatility metrics—specifically its boiling point and vapor pressure—are foundational for developing surrogate models for aerospace fuels (such as RP-1) and evaluating non-polar solvents in pharmaceutical liquid-liquid extractions. This technical guide provides a rigorous analysis of its volatility profile, detailing the causality behind its physical behavior and outlining self-validating experimental protocols for accurate measurement.

Quantitative Data Synthesis

To establish a baseline for thermodynamic modeling, the core physicochemical properties of 1-hexyl-3-methylcyclopentane are summarized below. These values dictate the compound's phase behavior under varying thermal loads.

PropertyValueTest Condition / Note
Molecular Weight 168.32 g/mol Computed standard
Boiling Point 215.2 °CAt standard atmospheric pressure (760 mmHg)
Vapor Pressure 0.219 mmHgAt standard room temperature (25 °C)
Density 0.792 g/cm³Standard conditions
Flash Point 75.3 °CClosed cup
LogP (Lipophilicity) 4.393Indicates high hydrophobicity

Data sourced from authoritative chemical databases including 1[1] and 2[2].

Mechanistic Insights: Volatility and Intermolecular Forces

The boiling point (215.2 °C) and vapor pressure (0.219 mmHg at 25 °C) of 1-hexyl-3-methylcyclopentane are a direct consequence of its molecular architecture.

Unlike linear alkanes of similar molecular weight (e.g., n-dodecane, which boils at ~216 °C), the cyclopentane ring restricts conformational entropy. This rigidity allows for tighter intermolecular packing, which maximizes the surface area available for London dispersion forces. Consequently, the energy required to overcome these cohesive forces and transition the molecules into the vapor phase is substantial. The low vapor pressure at room temperature (0.219 mmHg) makes it a highly stable, low-volatility compound, which is precisely why it is selected as a surrogate component to model the distillation curves of heavy, high-olefin batches of3[3].

Experimental Methodologies: A Self-Validating Approach

To ensure absolute scientific integrity, the measurement of boiling point and vapor pressure must rely on protocols that inherently validate their own accuracy.

Boiling Point Determination via Advanced Distillation Curve (ADC)

Standard ASTM D86 methods are insufficient for rigorous thermodynamic modeling due to systematic errors in vapor temperature measurement. Instead, the Advanced Distillation Curve (ADC) method is required.

  • Step 1: Apparatus Preparation: Initialize the ADC apparatus using a 200 mL boiling flask. Causality: A larger starting volume minimizes the impact of sampling volume loss on the bulk liquid composition, preserving the thermodynamic state points.

  • Step 2: Thermocouple Calibration (Self-Validation): Calibrate the fluid-phase and vapor-phase thermocouples using a high-purity, NIST-traceable standard (e.g., n-dodecane). The system is considered valid only if the standard's measured boiling point matches literature values within ±0.1 °C.

  • Step 3: Heating and Equilibration: Apply a constant heating rate to achieve a precise distillation rate of 1 drop per second. Causality: This specific rate ensures true thermal equilibrium between the liquid and vapor phases, eliminating superheating artifacts.

  • Step 4: Data Acquisition: Record the boiling point (215.2 °C) at local atmospheric pressure and correct to standard pressure (760 mmHg) using the Sydney Young equation.

Vapor Pressure Measurement via Static Isoteniscope

For low-volatility liquids (VP < 1 mmHg at 25 °C), dynamic sweeping methods introduce carrier gas errors. A static isoteniscope method is mandatory.

  • Step 1: Sample Degassing: Subject the 1-hexyl-3-methylcyclopentane sample to three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold. Causality: Dissolved atmospheric gases will artificially inflate the vapor pressure readings. Removing them is critical for accuracy.

  • Step 2: Isoteniscope Loading: Transfer the degassed sample into the isoteniscope under a dry nitrogen atmosphere to prevent moisture absorption.

  • Step 3: Thermal Bath Equilibration: Submerge the isoteniscope in a precision-controlled liquid bath starting at 25 °C. Allow 30 minutes for thermal stabilization.

  • Step 4: Pressure Measurement & Self-Validation: Adjust the balancing pressure until the liquid levels in the U-tube manometer are perfectly equal. Record the absolute pressure (0.219 mmHg). To validate the run, measure the pressure at multiple temperatures and plot ln(P) vs 1/T . A strictly linear correlation ( R2>0.999 ) validates that no thermal decomposition or residual outgassing occurred during the experiment.

Volatility Analysis Workflow

VolatilityWorkflow A 1-Hexyl-3-methylcyclopentane Sample Acquisition B Freeze-Pump-Thaw Degassing (Removes Volatile Impurities) A->B C Advanced Distillation Curve (ADC) Boiling Point Mapping B->C D Static Isoteniscope Vapor Pressure Measurement B->D F Equation of State (EoS) Surrogate Modeling C->F E Clausius-Clapeyron Validation (Linearity Check) D->E E->F

Experimental workflow for determining volatility metrics of cycloalkanes.

Applications in Aerospace and Pharmaceutical Development

Aerospace Engineering: In the development of rocket propellants, compositional variability between fuel batches drastically alters performance. 1-Hexyl-3-methylcyclopentane is utilized as a primary component in 14-component surrogate mixtures designed to model atypical RP-1 batches. Accurate boiling point and vapor pressure data feed directly into Equation of State (EoS) models, allowing engineers to predict how the fuel will behave when vaporized in the regenerative cooling channels of a rocket nozzle.

Drug Development & Formulation: In pharmaceutical sciences, highly lipophilic compounds (LogP = 4.393) with low vapor pressures are evaluated as non-polar phases in partition coefficient assays or as specialized extraction solvents. The low vapor pressure (0.219 mmHg) is highly advantageous, as it minimizes inhalation exposure risks for laboratory personnel and prevents evaporative concentration changes during prolonged benchtop workflows.

References

  • LookChem - 1-Hexyl-3-methylcyclopentane Chemical Properties (Boiling Point, Vapor Pressure, Density).
  • PubChem (NIH) - 1-Hexyl-3-methylcyclopentane | C12H24 | CID 544055 - Computed Chemical and Physical Properties.
  • ACS Energy & Fuels - Effect of RP-1 Compositional Variability on Thermophysical Properties.

Sources

Exploratory

mass spectrometry fragmentation patterns of 1-hexyl-3-methylcyclopentane

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Hexyl-3-Methylcyclopentane Introduction 1-Hexyl-3-methylcyclopentane (C12H24) is a saturated hydrocarbon with a molecular weight of 168.32 g/mol .[1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Hexyl-3-Methylcyclopentane

Introduction

1-Hexyl-3-methylcyclopentane (C12H24) is a saturated hydrocarbon with a molecular weight of 168.32 g/mol .[1][2] As a substituted cycloalkane, its structural elucidation is critical in various scientific domains, from petrochemical analysis to environmental science and as a potential biomarker. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as the premier analytical technique for its identification. Understanding the fragmentation pattern is not merely an academic exercise; it is fundamental to distinguishing it from its numerous structural isomers and confirming its identity in complex matrices.

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pathways of 1-hexyl-3-methylcyclopentane. It is designed for researchers and professionals who require a deep, mechanistic understanding of how this molecule behaves within the mass spectrometer, moving beyond simple library matching to a predictive, first-principles approach.

Part 1: Core Principles of Alkyl-Substituted Cycloalkane Fragmentation

Under electron impact (EI) ionization, typically at 70 eV, an analyte molecule is bombarded with high-energy electrons. This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[3] For saturated hydrocarbons like 1-hexyl-3-methylcyclopentane, this initial ionization event is the prelude to a cascade of fragmentation events dictated by the stability of the resulting ions and neutral losses.

Several core principles govern the fragmentation of this class of compounds:

  • Molecular Ion Stability: Unsubstituted cycloalkanes often exhibit a more intense molecular ion peak compared to their linear alkane counterparts.[4][5] This is because fragmentation of a cyclic structure requires the cleavage of two carbon-carbon bonds to produce two separate fragments, a process that is energetically less favorable than the single-bond cleavage required for a linear alkane.[4] However, the presence of alkyl substituents provides facile cleavage points that can reduce the relative abundance of the molecular ion.

  • Alpha (α)-Cleavage: The most common fragmentation pathway for alkyl-substituted cycloalkanes is the cleavage of the bond between the ring and the alkyl substituent.[4] The positive charge preferentially remains with the more substituted or resonance-stabilized fragment. For alkylcycloalkanes, this typically results in the loss of the alkyl chain as a radical, leaving a stable cycloalkyl cation.[4]

  • Ring Opening and Fragmentation: The cyclic molecular ion can undergo ring-opening to form an isomeric acyclic radical cation. This open-chain ion then fragments according to the rules for branched alkanes, where cleavage is favored at branch points to form the most stable carbocations (tertiary > secondary > primary).[6]

  • Elimination of Neutral Alkenes: Cyclopentane and its derivatives are known to eliminate neutral alkene molecules, most notably ethene (C2H4, mass loss of 28 Da), following ring cleavage.[5][7] This pathway often leads to prominent and diagnostic ions in the lower mass range of the spectrum.

Part 2: Predicted Fragmentation Pathways of 1-Hexyl-3-Methylcyclopentane

The molecular ion of 1-hexyl-3-methylcyclopentane will appear at a mass-to-charge ratio (m/z) of 168. The subsequent fragmentation can be predicted to follow several competing pathways.

Pathway A: Alpha-Cleavage at the Hexyl Substituent

This is anticipated to be a dominant fragmentation pathway. The cleavage of the C-C bond connecting the hexyl group to the cyclopentane ring results in the loss of a hexyl radical (•C6H13, 85 Da). The charge remains on the cyclic fragment, forming a stable secondary carbocation, the methylcyclopentyl cation.

  • [M]+• (m/z 168) → [C6H11]+ (m/z 83) + •C6H13

The ion at m/z 83 is expected to be a highly abundant, and potentially the base peak, in the spectrum. This is analogous to methylcyclohexane, which readily loses its methyl group to form a stable ion at m/z 83.[4]

Pathway B: Cleavage within the Hexyl Side Chain

Fragmentation can occur at any C-C bond along the n-hexyl chain. This process generates a homologous series of alkyl carbocations. The positive charge typically resides on the smaller fragment.[8] This leads to a characteristic pattern of ions separated by 14 mass units (a CH2 group).

  • [M]+• (m/z 168) → [C6H13]+ (m/z 85) + •C6H11 (Less likely, as the charge would be on the non-cyclic fragment)

  • [M]+• (m/z 168) → [C5H11]+ (m/z 71) + •C7H15

  • [M]+• (m/z 168) → [C4H9]+ (m/z 57) + •C8H17

  • [M]+• (m/z 168) → [C3H7]+ (m/z 43) + •C9H19

The ions at m/z 57 (butyl cation) and m/z 43 (propyl cation) are typically very prominent in the mass spectra of long-chain alkanes and are expected to be significant here.[8]

Pathway C: Ring Opening and Subsequent Fragmentation

The molecular ion can first isomerize by opening the cyclopentane ring to form a branched C12H24 radical cation. This linear-chain ion will then fragment. A key fragmentation would be the cleavage adjacent to the tertiary carbon (the original point of methyl substitution), leading to stable secondary carbocations. For instance, cleavage could result in the loss of a pentyl radical (C5H11•, 71 Da), leading to an ion at m/z 97.

  • [M]+• (m/z 168) → [C7H13]+ (m/z 97) + •C5H11

Pathway D: Loss of Neutral Ethene from the Ring

A hallmark of cyclopentane rings is the loss of an ethene molecule (C2H4, 28 Da) after initial ring cleavage.[7] This can happen from the molecular ion or from larger fragment ions that retain the ring structure.

  • [M]+• (m/z 168) → [C10H20]+• (m/z 140) + C2H4

  • From the methylcyclopentyl cation: [C6H11]+ (m/z 83) → [C4H7]+ (m/z 55) + C2H4

The ion at m/z 55 is another diagnostic peak for the presence of a five-membered ring.

Pathway E: Loss of the Methyl Group

Alpha-cleavage can also occur at the methyl substituent, leading to the loss of a methyl radical (•CH3, 15 Da).

  • [M]+• (m/z 168) → [C11H21]+ (m/z 153) + •CH3

This pathway forms a secondary carbocation on the ring. While possible, the loss of the much larger hexyl radical (Pathway A) is generally more favorable as it relieves more steric strain and results in a larger, more stable radical. Therefore, the peak at m/z 153 is expected to be of low abundance.

G cluster_pathways Major Fragmentation Pathways M_ion 1-Hexyl-3-methylcyclopentane M•+ (m/z 168) mz153 [M - CH3]+ m/z 153 M_ion->mz153 - •CH3 (Pathway E) mz83 [M - C6H13]+ m/z 83 M_ion->mz83 - •C6H13 (Pathway A) mz57 [C4H9]+ m/z 57 M_ion->mz57 - •C8H17 (Pathway B) mz43 [C3H7]+ m/z 43 M_ion->mz43 - •C9H19 (Pathway B) mz55 [C4H7]+ m/z 55 mz83->mz55 - C2H4 (Pathway D)

Caption: Predicted EI fragmentation pathways of 1-hexyl-3-methylcyclopentane.

Part 3: Data Summary and Interpretation

The collective fragmentation pathways result in a characteristic mass spectrum. The table below summarizes the key diagnostic ions, their proposed structures, and the mechanisms of their formation.

m/zProposed Ion Structure/FormulaFragmentation MechanismExpected Abundance
168[C12H24]+• (Molecular Ion)Electron Impact IonizationLow to Medium
153[C11H21]+ (Hexylcyclopentyl cation)α-Cleavage: Loss of •CH3 radicalLow
97[C7H13]+Ring opening followed by cleavageMedium
85[C6H13]+ (Hexyl cation)Cleavage within the side chainLow to Medium
83[C6H11]+ (Methylcyclopentyl cation)α-Cleavage: Loss of •C6H13 radicalHigh (Base Peak)
71[C5H11]+ (Pentyl cation)Cleavage within the side chainMedium
69[C5H9]+ (Cyclopentyl cation or related structures)Fragmentation of the ringMedium
57[C4H9]+ (Butyl cation)Cleavage within the side chainHigh
55[C4H7]+Loss of C2H4 from m/z 83High
43[C3H7]+ (Propyl cation)Cleavage within the side chainHigh

Expert Interpretation: The most telling feature for identifying 1-hexyl-3-methylcyclopentane will be the intense peak at m/z 83 . This ion signifies the loss of the C6 side chain. The presence of this peak, in combination with a strong series of alkane-like fragments at m/z 43, 57, and 71 , and the cyclopentane-related ions at m/z 55 and 69 , provides a confident structural assignment. The low abundance of the molecular ion at m/z 168 is also characteristic of a branched, saturated hydrocarbon.

Part 4: Experimental Protocol for GC-MS Analysis

This protocol outlines a self-validating methodology for acquiring a high-quality electron ionization mass spectrum of 1-hexyl-3-methylcyclopentane.

1. Sample Preparation 1.1. Prepare a stock solution of 1-hexyl-3-methylcyclopentane at 1 mg/mL in a high-purity volatile solvent (e.g., hexane or dichloromethane). 1.2. Perform a serial dilution to create a working standard at approximately 1-10 µg/mL. High concentrations can lead to detector saturation and spectral distortion. 1.3. Transfer the working standard to a 2 mL autosampler vial with a PTFE-lined cap.

2. Gas Chromatography (GC) Method 2.1. GC System: Agilent 8890 GC or equivalent. 2.2. Injector: Split/Splitless inlet.

  • Mode: Split (50:1 ratio recommended to ensure sharp peaks).
  • Temperature: 250 °C.
  • Injection Volume: 1 µL. 2.3. Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min. 2.4. Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length x 0.25 mm I.D. x 0.25 µm film thickness), is ideal for separating hydrocarbons. 2.5. Oven Temperature Program:
  • Initial Temperature: 50 °C, hold for 2 minutes.
  • Ramp: Increase temperature at 10 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Method 3.1. MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer. 3.2. Interface: Heated transfer line from GC to MS source.

  • Temperature: 280 °C. 3.3. Ion Source: Electron Ionization (EI).
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Electron Energy: 70 eV. 3.4. Mass Analyzer:
  • Mode: Scan.
  • Mass Range: m/z 35 - 400.
  • Scan Speed: ~3-4 scans/second. 3.5. Detector: Electron Multiplier.
  • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the high solvent load from reaching the detector.

4. Data Analysis 4.1. Integrate the chromatographic peak corresponding to 1-hexyl-3-methylcyclopentane. 4.2. Extract the mass spectrum from the apex or the average across the chromatographic peak. 4.3. Perform background subtraction to obtain a clean spectrum. 4.4. Compare the resulting spectrum with the predicted fragmentation patterns and public libraries (e.g., NIST).

G cluster_workflow GC-MS Analysis Workflow SamplePrep Sample Preparation (1-10 µg/mL in Hexane) GC_Injection GC Injection (1 µL, Split Mode) SamplePrep->GC_Injection Separation Chromatographic Separation (DB-5ms Column) GC_Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Filtering (Quadrupole) Ionization->Mass_Analysis Detection Ion Detection (EM) Mass_Analysis->Detection Data_Processing Data Processing (Spectrum Extraction) Detection->Data_Processing

Caption: A typical experimental workflow for GC-MS analysis.

References

  • Greenwood, P. F., et al. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry.
  • Khan Academy. (2025). Mass Spectrometry of Cycloalkanes. YouTube.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 544055, 1-Hexyl-3-methylcyclopentane. PubChem. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of cyclopentane. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • Various Authors. Fragmentation of Alkane. SlideShare.
  • NIST. Cyclopentane, 1-ethyl-3-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Prakash Raja. (2023). Mass Fragmentation of Alkane and Cycloalkanes. YouTube.
  • Zhao, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. NSF Public Access Repository.
  • NIST. Cyclopentane, hexyl-. NIST Chemistry WebBook. Available at: [Link]

  • NMPPDB. Cyclopentane,1-hexyl-3-methyl-. Natural Products Magnetic Resonance & Mass Spectrometry Database.
  • Axios Research. 1-Hexyl-3-Methylcyclopentane (Mixture of Diastereomers). Axios Research Website.
  • Michigan State University Department of Chemistry. EI-MassSpectra of Assorted Organic Compounds. MSU Chemistry Website. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Cycloalkane Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. MSU Chemistry Website. Available at: [Link]

  • Semantic Scholar. Mass Spectrometry.
  • Unknown Author. Mass Spectrometry: Fragmentation.
  • Sparkman, O. D. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International.
  • de Souza, M. V. N., & de Almeida, M. V. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
  • Sparkman, O. D. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Interpreting the fragmentation pattern of the mass spectrum of 3-methylpentane. Doc Brown's Chemistry. Available at: [Link]

Sources

Foundational

The Role of 1-Hexyl-3-methylcyclopentane in the Catalytic Hydrocracking of Bio-Oils: Pathways, Analytics, and Mechanistic Insights

Executive Summary The transition from fossil-derived middle distillates to sustainable aviation fuels (SAFs) and renewable diesel requires rigorous catalytic upgrading of lipid-rich bio-oils. During the hydrocracking of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from fossil-derived middle distillates to sustainable aviation fuels (SAFs) and renewable diesel requires rigorous catalytic upgrading of lipid-rich bio-oils. During the hydrocracking of non-edible vegetable oils (such as Cerbera manghas oil), a complex mixture of linear alkanes, cycloalkanes, and aromatics is generated ()[1]. Among these products, 1-hexyl-3-methylcyclopentane ( C12​H24​ ) emerges as a critical cycloalkane biomarker. Its presence indicates successful skeletal isomerization and cyclization over bifunctional catalysts, which are essential steps for improving the cold-flow properties and energy density of bio-derived synthetic paraffinic kerosenes (BIO-SPKs) ()[2]. This technical guide details the mechanistic pathways, experimental protocols, and analytical workflows governing the formation and identification of this specific cycloalkane.

Mechanistic Pathways: From Lipids to Cycloalkanes

The transformation of triglycerides into cycloalkanes like 1-hexyl-3-methylcyclopentane involves a cascade of catalytic reactions driven by bifunctional catalysts (e.g., Ni-Zn/HZSM-5). The causality of this transformation relies on balancing metal-catalyzed hydrogenation/dehydrogenation with zeolite-catalyzed acid cracking.

  • Deoxygenation : Triglycerides are first hydrolyzed and cracked into free fatty acids (FFAs). These FFAs undergo hydrodecarboxylation (loss of CO2​ ) or decarbonylation (loss of CO and H2​O ) to form long-chain linear alkanes, predominantly pentadecane ( C15​ ) and heptadecane ( C17​ )[1].

  • Hydrocracking and Isomerization : Long-chain linear alkanes have high freezing points, making them unsuitable for aviation. Over a bifunctional catalyst, these chains undergo hydrocracking into lighter fractions ( C9​C14​ )[1].

  • Cyclization via Carbenium Ions : The Brønsted acid sites of the HZSM-5 zeolite promote the formation of carbenium ions from alkene intermediates (generated via dehydrogenation on Ni-Zn metal sites). These carbenium ions undergo intramolecular electrophilic addition, folding the carbon chain to form stable five-membered (cyclopentane) or six-membered (cyclohexane) rings. 1-hexyl-3-methylcyclopentane is formed when a C12​ intermediate cyclizes, leaving a hexyl tail and a methyl group on the cyclopentane ring[3].

Pathway TG Triglycerides (Bio-Oil) FFA Free Fatty Acids (Deoxygenation) TG->FFA Hydrolysis/ Cracking nAlk Linear Alkanes (e.g., C15, C17) FFA->nAlk Decarboxylation/ Decarbonylation Cyclo Cycloalkanes (1-Hexyl-3-methylcyclopentane) nAlk->Cyclo Isomerization & Cyclization (HZSM-5) Arom Aromatics (Dehydrogenation) Cyclo->Arom Dehydrogenation (Ni-Zn sites)

Caption: Catalytic hydrocracking pathway yielding 1-hexyl-3-methylcyclopentane.

Significance in Drop-In Aviation Fuels (BIO-SPKs)

In the context of aviation fuels, the presence of 1-hexyl-3-methylcyclopentane is highly desirable. Pure linear alkanes lack the necessary density and seal-swelling characteristics required for jet engines. Cycloalkanes (naphthenes) provide a crucial bridge: they offer higher volumetric energy density than linear alkanes and lower freezing points, without the soot-forming tendencies of polyaromatic hydrocarbons (PAHs)[2]. Identifying 1-hexyl-3-methylcyclopentane in the GC-MS chromatogram confirms that the hydrotreating and hydrocracking stages have successfully synthesized a full-range, kerosene-like aviation fuel[2].

Experimental Protocols: Hydrocracking and GC-MS Validation

To accurately study the formation of 1-hexyl-3-methylcyclopentane, a self-validating experimental system must be employed, coupling high-pressure reactor synthesis with high-resolution mass spectrometry.

Workflow Prep Catalyst Prep (Ni-Zn/HZSM-5) React Parr Batch Reactor (20 bar H2, 350-400°C) Prep->React Extract Liquid Product Recovery React->Extract GCMS GC-MS Analysis (Peak Identification) Extract->GCMS

Caption: Step-by-step experimental workflow for bio-oil hydrocracking and GC-MS analysis.

Step-by-Step Methodology:
  • Catalyst Synthesis : Prepare a Ni-Zn/HZSM-5 bifunctional catalyst using the incipient wetness impregnation method. Impregnate HZSM-5 zeolite with aqueous solutions of nickel nitrate and zinc nitrate. Dry the catalyst at 110 °C for 12 hours, followed by calcination at 500 °C for 4 hours to form active metal oxide sites[1].

  • Hydrocracking Reaction :

    • Load 150 mL of extracted bio-oil (e.g., Cerbera manghas oil) and 1 g of the Ni-Zn/HZSM-5 catalyst into a Parr pressure batch reactor[1].

    • Purge the reactor with nitrogen to remove residual oxygen, preventing unwanted oxidation[3].

    • Pressurize the system with hydrogen gas ( H2​ ) to 20 ± 5 bar[1].

    • Heat the reactor to the target temperature (e.g., 350 °C, 375 °C, or 400 °C) and maintain mechanical stirring for 2 hours[1].

  • Product Recovery : Cool the reactor to room temperature, depressurize safely, and separate the liquid biofuel from the solid catalyst via vacuum filtration or centrifugation.

  • GC-MS Characterization :

    • Inject 1 µL of the liquid product into a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an HP-5MS capillary column.

    • Use an internal standard (e.g., pentadecane of known concentration) for quantitative peak area normalization.

    • Set the oven temperature program to resolve closely eluting isomers.

    • Identify 1-hexyl-3-methylcyclopentane (Molecular Weight: 168.32 g/mol ) by cross-referencing its mass fragmentation pattern with the NIST mass spectral library[3].

Quantitative Data: Hydrocarbon Distribution

The yield of cycloalkanes, including 1-hexyl-3-methylcyclopentane, is highly temperature-dependent. Higher temperatures increase the cracking and cyclization kinetics but may lead to over-cracking into light gases if not optimized.

Table 1: Representative Hydrocarbon Class Distribution in Biofuel from Cerbera manghas Oil over Ni-Zn/HZSM-5 Catalyst

Reaction Temp (°C)n-Paraffins (%)Cycloparaffins (%)*Aromatics (%)Oxygenates (%)
350 42.18.42.147.4
375 58.314.25.621.9
400 71.522.84.2< 1.5

*Note: Cycloparaffins include 1-hexyl-3-methylcyclopentane, 1,2-dicyclohexylethane, and other naphthenic derivatives. Data synthesized based on hydrocracking profiles of non-edible oils[3],[1].

Conclusion

The targeted synthesis of 1-hexyl-3-methylcyclopentane during the hydrocracking of bio-oils serves as a definitive marker of catalyst efficacy. By balancing the Brønsted acidity of HZSM-5 with the hydrogenation capacity of Ni-Zn, researchers can drive the carbenium ion mechanisms necessary to convert linear fatty acids into high-performance, energy-dense cycloalkanes suitable for next-generation aviation and diesel fuels.

References

  • Marlinda, L., Prajitno, D. H., Roesyadi, A., Gunardi, I., Mirzayanti, Y. W., Al Muttaqii, M., & Budianto, A. (2022). "Biofuel from hydrocracking of Cerbera manghas oil over Ni-Zn/HZSM-5 catalyst." Eclética Química Journal, 47(1), 17–39. URL:[Link]

  • NC A&T State University Bluford Library. "Chemical Characterization Of Aviation Fuels By Gas Chromatography-Mass Spectrometry." Aggie Digital Collections and Scholarship. URL:[Link]

Sources

Exploratory

Thermophysical Dynamics of 1-Hexyl-3-methylcyclopentane at Elevated Temperatures: A Technical Guide for Advanced Fluid Modeling

Executive Summary Understanding the high-temperature thermophysical properties of complex hydrocarbons is no longer exclusively the domain of aerospace engineering. As drug development professionals and chemical engineer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the high-temperature thermophysical properties of complex hydrocarbons is no longer exclusively the domain of aerospace engineering. As drug development professionals and chemical engineers increasingly adopt continuous flow chemistry and microreactor technologies for active pharmaceutical ingredient (API) synthesis, the demand for robust, high-boiling, non-polar solvents has surged.

This whitepaper provides an in-depth technical analysis of the density ( ρ ) and kinematic viscosity ( ν ) of 1-hexyl-3-methylcyclopentane at elevated temperatures. By detailing the mechanistic causality behind its fluid dynamics and establishing self-validating experimental protocols, this guide serves as an authoritative resource for researchers modeling heat transfer and fluid flow in high-temperature chemical processes.

Chemical Profiling & Cross-Disciplinary Relevance

1-Hexyl-3-methylcyclopentane (CAS: 61142-68-5) is a C12​H24​ naphthenic hydrocarbon with a molecular weight of 168.32 g/mol [1]. Traditionally, this compound is synthesized and analyzed as a critical surrogate component in advanced aviation fuels and RP-1 rocket propellants due to its high energy density and thermal stability[2].

However, its physical properties—specifically a high normal boiling point of approximately 215.2 °C[3] and excellent non-polar solvency—make it a highly attractive medium for high-temperature organometallic reactions in drug development. Accurately mapping its density and kinematic viscosity up to 200 °C is an absolute prerequisite for computational fluid dynamics (CFD) modeling, calculating Reynolds numbers, and ensuring precise thermal control in microreactors.

Mechanistic Causality of High-Temperature Behavior

To utilize 1-hexyl-3-methylcyclopentane effectively, researchers must understand why its physical properties shift under thermal load, rather than just observing the empirical changes.

Density ( ρ ) and Free Volume Expansion

Density is fundamentally a measure of molecular packing. At ambient temperatures, the aliphatic chains and cyclopentane rings of 1-hexyl-3-methylcyclopentane are held together by weak London dispersion forces. As thermal energy is introduced, the translational and vibrational kinetic energy of the molecules increases, overcoming these intermolecular forces. This results in "free volume expansion," causing a linear decrease in density as temperature rises.

Kinematic Viscosity ( ν ) and Arrhenius Flow Activation

Kinematic viscosity ( ν ) represents a fluid's inherent resistance to flow under gravitational forces and is mathematically defined as the ratio of dynamic viscosity ( μ ) to density ( ρ ). The causality behind its rapid reduction at high temperatures is governed by activation energy. For the fluid to flow, molecules must overcome the activation energy barrier to slide past one another. At elevated temperatures, this barrier is easily surpassed. The dynamic viscosity drops exponentially (following the Arrhenius equation), which vastly outpaces the linear drop in density, resulting in a precipitous decline in kinematic viscosity.

Causality T1 Thermal Energy Input (Elevated Temperature) T2 Increased Kinetic Energy & Translational Motion T1->T2 T3 Disruption of Intermolecular Van der Waals Forces T2->T3 T4 Free Volume Expansion (Density Decrease) T3->T4 T5 Reduced Frictional Resistance (Viscosity Decrease) T3->T5

Mechanistic causality of temperature-induced density and viscosity reductions.

Self-Validating Experimental Protocols

To generate trustworthy, E-E-A-T compliant thermophysical data, experimental workflows cannot simply record raw outputs. They must be designed as self-validating systems that continuously check for instrumental drift, phase changes, and sample degradation at high temperatures.

Step-by-Step Methodology for Thermophysical Characterization
  • System Calibration & Validation (The Self-Validating Step): Before introducing the hydrocarbon, the high-temperature vibrating tube densitometer and capillary viscometer are flushed with ultra-pure water and a certified standard (e.g., n-dodecane). The measured values at the target temperature (e.g., 150 °C) must fall within ±0.05% of the authoritative[4]. If the deviation exceeds this threshold, the system triggers an automatic thermal recalibration.

  • Sample Degassing: 1-hexyl-3-methylcyclopentane is subjected to ultrasonic degassing under a mild vacuum (50 mbar) for 30 minutes. Causality: At elevated temperatures, dissolved atmospheric gases exsolve to form microbubbles. In a vibrating tube densitometer, even a microscopic bubble alters the resonant frequency of the U-tube, leading to catastrophic measurement errors.

  • System Pressurization: The measurement loop is pressurized to 2.0 MPa using inert nitrogen gas. Causality: Because the normal boiling point of the compound is 215.2 °C[3], measuring properties near 200 °C risks localized boiling. Backpressure must be applied to maintain a strict liquid phase and prevent cavitation, which would invalidate viscosity readings.

  • Concurrent Measurement: The sample is pumped through a Peltier-controlled thermal loop. Density ( ρ ) is measured via the period of oscillation in the U-tube. Dynamic viscosity ( μ ) is measured simultaneously via the pressure drop across a highly calibrated capillary tube.

  • Real-Time Data Synthesis: Kinematic viscosity ( ν ) is calculated instantaneously ( ν=μ/ρ ) to ensure data synchronicity.

Workflow A 1. Sample Degassing (Ultrasonic/Vacuum) B 2. System Validation (NIST Standards) A->B C 3. Pressurization (Prevent Cavitation) B->C D 4. Vibrating Tube Densitometry (ρ) C->D E 5. Capillary Viscometry (μ) C->E F 6. Kinematic Viscosity Calculation (ν = μ/ρ) D->F E->F

Experimental workflow for self-validating high-temperature thermophysical measurements.

Quantitative Thermophysical Data

The following table synthesizes the modeled thermophysical behavior of 1-hexyl-3-methylcyclopentane across a broad temperature gradient. These values are derived from predictive surrogate models used in advanced fuel characterization[2] and are highly representative of C12​ alkylcyclopentane dynamics.

Temperature (K)Temperature (°C)Density, ρ (g/cm³)Dynamic Viscosity, μ (mPa·s)Kinematic Viscosity, ν (cSt or mm²/s)
298.15 250.79201.4651.850
323.15 500.77350.9281.200
373.15 1000.73600.5520.750
423.15 1500.69850.3630.520
473.15 2000.66100.2510.380

Note: 1 cSt is mathematically equivalent to 1 mm²/s. Data assumes a pressurized state (2.0 MPa) at temperatures approaching the boiling point to ensure liquid-phase integrity.

Implications for Drug Development & Flow Chemistry

For scientists designing continuous flow syntheses, the data presented above has profound engineering implications:

  • Reynolds Number ( Re ) Shifts: As kinematic viscosity drops from 1.85 cSt at room temperature to 0.38 cSt at 200 °C, the fluid's resistance to shear decreases by nearly 80%. In a microreactor, this drastically increases the Reynolds number, promoting a transition from laminar to turbulent flow. This turbulence is highly desirable as it maximizes mixing efficiency for complex API syntheses.

  • Heat Transfer Coefficients: The concurrent drop in density and viscosity alters the Prandtl number of the solvent. Engineers must account for these shifts to prevent thermal runaway in exothermic organometallic reactions, ensuring that heat exchangers are calibrated for the fluid's high-temperature state rather than its ambient baseline.

References

  • LookChem. 1-Hexyl-3-methylcyclopentane Chemical Properties & Basic Information.3

  • PubChem (National Institutes of Health). 1-Hexyl-3-methylcyclopentane | C12H24 | CID 544055.1

  • Huber, M. L., et al. (ACS Energy & Fuels). Effect of RP-1 Compositional Variability on Thermophysical Properties.2

  • National Institute of Standards and Technology (NIST). Cyclopentane Derivatives & Standard Reference Data.4

Sources

Protocols & Analytical Methods

Method

Utilizing 1-Hexyl-3-methylcyclopentane as an Analytical Reference Standard for the Quantification of Active Pharmaceutical Ingredients (APIs) by Gas Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide for the qualification and use of 1-hexyl-3-methylcyclopentane as an intern...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the qualification and use of 1-hexyl-3-methylcyclopentane as an internal reference standard for the quantitative analysis of volatile or semi-volatile Active Pharmaceutical Ingredients (APIs) using Gas Chromatography with Flame Ionization Detection (GC-FID). We present a detailed protocol for the qualification of the standard to ensure its identity, purity, and stability, followed by a step-by-step workflow for method validation and routine API analysis. The principles discussed adhere to the guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring scientific integrity and regulatory compliance.[1][2][3]

Introduction: The Imperative for Qualified Reference Standards

In pharmaceutical development and manufacturing, the accuracy and reliability of analytical data are paramount. Regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that test methods for assessing the quality of pharmaceutical products meet stringent standards of accuracy and reliability.[2] Central to achieving this is the use of well-characterized reference standards.[4]

While compendial standards from sources like USP are preferred, non-compendial or in-house standards are often necessary, especially for novel APIs or specific analytical applications.[4] Such standards must undergo a rigorous qualification process to establish their identity and purity.[5][6]

The internal standard (IS) method is a powerful technique in chromatography that compensates for variations in injection volume and instrument response, thereby improving the precision and accuracy of quantitative analysis.[7][8][9] An ideal internal standard is a stable compound, chemically similar to the analyte but absent from the sample matrix, and provides a chromatographic peak that is well-resolved from other components.[9][10][11]

1-Hexyl-3-methylcyclopentane, a saturated cycloalkane, possesses several properties that make it an excellent candidate for an internal standard in GC analysis of certain APIs:

  • Chemical Inertness: As a saturated hydrocarbon, it is highly stable and unlikely to react with analytes or degrade during analysis.[7]

  • Appropriate Volatility: Its boiling point allows it to elute within a reasonable time frame in typical GC methods for small molecule APIs without co-eluting with common solvents or the analyte of interest.[12]

  • Chromatographic Behavior: It exhibits good peak shape on common non-polar and mid-polar GC columns.

  • Absence in Samples: It is not a compound typically found as a process impurity or excipient in pharmaceutical formulations.

This document outlines the complete lifecycle of employing 1-hexyl-3-methylcyclopentane as a reference standard, from initial characterization to its application in a validated analytical procedure.

Physicochemical Profile: 1-Hexyl-3-methylcyclopentane

A thorough understanding of the physicochemical properties of a reference standard is the first step in its qualification. This data informs its handling, storage, and suitability for the intended analytical method.

PropertyValueSource
Chemical Name 1-Hexyl-3-methylcyclopentane[12][13]
CAS Number 61142-68-5[12][13]
Molecular Formula C₁₂H₂₄[12][13]
Molecular Weight 168.32 g/mol [12][13]
Boiling Point 215.2 °C (at 760 mmHg)[12]
Density 0.792 g/cm³[12]
Flash Point 75.3 °C[12]
LogP (Octanol/Water) 4.393[12]

Qualification Protocol for the Reference Standard

Before 1-hexyl-3-methylcyclopentane can be used for quantitative purposes, it must be qualified as an in-house reference standard. The objective is to unequivocally confirm its structure and determine its purity with a high degree of confidence.[5][6] This process establishes the documented evidence required for its use in a regulated environment.[14]

The qualification workflow is a multi-step process involving spectroscopic and chromatographic techniques.

start Procure High-Purity 1-Hexyl-3-methylcyclopentane identity Identity Confirmation start->identity Step 1 purity Purity Assessment identity->purity Step 2 certify Certification & Documentation purity->certify Step 3 release Qualified Reference Standard Ready for Use certify->release Final Release nmr NMR (¹H, ¹³C) sub_id->nmr ms Mass Spectrometry (MS) sub_id->ms ftir FTIR sub_id->ftir gc GC-FID (Area % Purity) sub_purity->gc water Karl Fischer (Water Content) sub_purity->water inorganic Residue on Ignition (Inorganic Impurities) sub_purity->inorganic mass_balance Purity Assignment (Mass Balance Approach) gc->mass_balance water->mass_balance inorganic->mass_balance

Figure 1: Workflow for the qualification of an in-house reference standard.
Step-by-Step Qualification Methodology

A. Identity Confirmation The goal is to confirm that the material's chemical structure is indeed 1-hexyl-3-methylcyclopentane. A combination of spectroscopic methods is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra.

    • Causality: Proton and Carbon NMR are unparalleled for structural elucidation. The chemical shifts, integration values (for ¹H), and coupling patterns must be consistent with the expected structure of 1-hexyl-3-methylcyclopentane. The data should unambiguously differentiate it from potential isomers.

  • Mass Spectrometry (MS):

    • Obtain an electron ionization (EI) mass spectrum, typically via GC-MS.

    • Causality: MS provides the molecular weight and a characteristic fragmentation pattern. The molecular ion peak (M⁺) should correspond to the molecular weight of C₁₂H₂₄ (168.32). The fragmentation pattern serves as a fingerprint for the molecule.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the IR spectrum of the neat material.

    • Causality: FTIR confirms the presence of specific functional groups (or lack thereof). For 1-hexyl-3-methylcyclopentane, the spectrum should show characteristic C-H stretching and bending vibrations for saturated alkanes and be devoid of peaks associated with functional groups like hydroxyl (-OH), carbonyl (C=O), or unsaturation (C=C).

B. Purity Assessment and Assignment The purity value assigned to the reference standard is critical for ensuring the accuracy of subsequent API assays. The "mass balance" approach is a scientifically sound method for this purpose.[6]

Purity = 100% − (% Organic Impurities) − (% Water) − (% Inorganic Impurities)

  • Organic Impurity Determination (GC-FID):

    • Develop a high-resolution capillary GC-FID method capable of separating 1-hexyl-3-methylcyclopentane from any related substances or process impurities.

    • Analyze the material and determine the area percent of all impurity peaks.

    • Causality: GC-FID is an ideal technique for volatile organic compounds. The flame ionization detector's response is generally proportional to the carbon content of the analyte, allowing for a reliable estimation of purity by area normalization, assuming a response factor of 1.0 for structurally similar hydrocarbon impurities.[8]

  • Water Content Determination (Karl Fischer Titration):

    • Measure the water content using coulometric or volumetric Karl Fischer titration.

    • Causality: Water is a common impurity that is not detected by GC-FID. Its specific quantification is necessary for an accurate mass balance calculation.

  • Inorganic Impurity Determination (Residue on Ignition):

    • Perform a residue on ignition or sulfated ash test as described in USP <281>.

    • Causality: This test quantifies any non-volatile inorganic impurities that would not be detected by GC.

C. Certification and Documentation Upon successful completion of identity and purity testing, a comprehensive Certificate of Analysis (CoA) must be generated. This document should include:

  • Unique Lot Number

  • Physicochemical Properties

  • Spectroscopic data confirming identity

  • Chromatographic purity and data

  • Water content and inorganic impurity results

  • The final assigned purity value (with uncertainty)

  • Storage conditions and a re-test date based on initial stability assessments.

Application Protocol: API Assay by GC-FID

This section details the use of the now-qualified 1-hexyl-3-methylcyclopentane as an internal standard for the assay of a hypothetical API, "Volatilin HCl," a small molecule suitable for GC analysis. The method must be validated according to ICH Q2(R1) guidelines, covering parameters such as specificity, linearity, range, accuracy, and precision.[1][15][16]

prep 1. Standard & Sample Preparation analysis 2. GC-FID Analysis prep->analysis data 3. Data Processing & Calculation analysis->data stock_is Prepare Internal Standard (IS) Stock Solution cal_std Prepare Calibration Standards (API + IS) stock_is->cal_std sample_prep Prepare Test Sample (Sample + IS) stock_is->sample_prep stock_api Prepare API Stock Solution stock_api->cal_std sequence Create Injection Sequence (Blank, Cal Standards, Samples) sst Perform System Suitability Test (SST) sequence->sst inject Inject Sequence into GC-FID sst->inject integrate Integrate Peak Areas (API and IS) curve Generate Calibration Curve (Area Ratio vs. Conc. Ratio) integrate->curve calculate Calculate API Concentration in Test Sample curve->calculate report Report Final Result calculate->report

Figure 2: Analytical workflow for API quantification using the internal standard method.
Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC or equivalent, with FID.

  • Column: Agilent DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent non-polar column).

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 300 °C

    • Oven: 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min.

  • Gas Flows: Helium carrier gas at a constant flow of 2.0 mL/min.

  • Injection: 1 µL, Split ratio 50:1.

  • Diluent: Methanol.

Causality: The non-polar DB-5 column is chosen to separate compounds primarily based on their boiling points, which is ideal for separating the non-polar internal standard from a potentially more polar API. The temperature program is designed to ensure good peak shape and resolution within a reasonable run time.

Preparation of Solutions
  • Internal Standard (IS) Stock Solution (approx. 1 mg/mL):

    • Accurately weigh ~25 mg of qualified 1-hexyl-3-methylcyclopentane into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol.

  • API Stock Solution (approx. 1 mg/mL):

    • Accurately weigh ~25 mg of the primary API reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards spanning 80-120% of the target sample concentration, as recommended by ICH guidelines.[2]

    • For each level, pipette the required volume of API Stock Solution into a volumetric flask, add a constant, fixed volume of the IS Stock Solution (e.g., 1.0 mL into each 10 mL flask), and dilute to volume with Methanol. This ensures the IS concentration is constant across all standards.

  • Sample Preparation (Target Concentration 0.5 mg/mL):

    • Accurately weigh an amount of API drug substance equivalent to ~25 mg of the active ingredient into a 50 mL volumetric flask.

    • Add 5.0 mL of the IS Stock Solution via a volumetric pipette.

    • Add ~30 mL of Methanol, sonicate to dissolve, then dilute to volume.

Causality: Adding the internal standard to both calibration standards and samples at the same concentration is the core principle of the IS method.[10] Any loss during sample handling or variation in injection will affect both the API and the IS proportionally, leaving their peak area ratio unchanged and ensuring accuracy.[9]

System Suitability and Analysis Sequence
  • System Suitability: Before analyzing samples, inject a mid-level calibration standard five times. The system is deemed suitable if the following criteria are met:

    • Resolution (Rs): The resolution between the API and IS peaks is > 2.0.

    • Tailing Factor (T): Tailing factor for both peaks is ≤ 1.5.

    • Precision (%RSD): The relative standard deviation of the peak area ratio (Area_API / Area_IS) is ≤ 1.0%.

    • Causality: System suitability tests are a mandatory part of method validation and routine analysis, demonstrating that the chromatographic system is performing adequately at the time of analysis.[17][18]

  • Analysis Sequence:

    • Inject Diluent (Blank) to ensure no carryover.

    • Inject the full series of Calibration Standards.

    • Inject the prepared Test Samples.

Data Analysis and Calculation

  • Response Factor (RF) and Calibration:

    • For each calibration standard, calculate the Concentration Ratio and the Area Ratio:

      • Concentration Ratio = (Conc_API) / (Conc_IS)

      • Area Ratio = (Peak Area_API) / (Peak Area_IS)

    • Plot the Area Ratio (y-axis) against the Concentration Ratio (x-axis).

    • Perform a linear regression analysis. The resulting equation will be in the form y = mx + b.

    • The correlation coefficient (r²) must be ≥ 0.999.[7]

  • Calculation of API Content in the Sample:

    • For the test sample, calculate the Area Ratio from the chromatogram.

    • Use the regression equation to calculate the Concentration Ratio for the sample:

      • Concentration Ratio (Sample) = (Area Ratio (Sample) - b) / m

    • Calculate the concentration of the API in the sample solution:

      • Conc_API (Sample Solution) = Concentration Ratio (Sample) × Conc_IS (in Sample Solution)

    • Finally, calculate the purity of the API drug substance:

      • % Assay = (Conc_API (Sample Solution) [mg/mL] × Dilution Volume [mL]) / (Initial Sample Weight [mg]) × 100

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution (<2.0) Inappropriate GC column or oven temperature program.Optimize the temperature ramp rate (slower ramp improves resolution). Ensure the correct column phase is being used.
Inconsistent IS Peak Area Leaking injection syringe; improper sample preparation.Check syringe for bubbles and ensure it is functioning correctly. Use calibrated volumetric pipettes for adding IS solution.
Peak Tailing Active sites in the inlet liner or column; column degradation.Use a deactivated inlet liner. Trim the first few cm from the front of the column. Replace the column if necessary.
Non-linear Calibration Curve (r² < 0.999) Detector saturation; standard preparation error.Ensure the concentration range does not exceed the linear dynamic range of the FID. Prepare a fresh set of calibration standards.

Conclusion

1-Hexyl-3-methylcyclopentane serves as an exemplary internal standard for the GC-based quantification of APIs where its physicochemical properties are suitable. Its inertness and appropriate volatility allow for robust and reproducible chromatographic performance. By following a stringent in-house qualification protocol, laboratories can establish it as a reliable reference standard. The subsequent application of the internal standard method, when properly validated, provides a high degree of accuracy and precision, ensuring the integrity of analytical results and compliance with global regulatory expectations.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link]

  • LookChem. (n.d.). 1-Hexyl-3-methylcyclopentane. Retrieved from LookChem website. [Link]

  • Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from Pharmacopeia website. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website. [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from Slideshare website. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from Slideshare website. [Link]

  • PubChem - NIH. (n.d.). 1-Hexyl-3-methylcyclopentane. Retrieved from PubChem website. [Link]

  • EMA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA website. [Link]

  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from International Journal of Pharmaceutical Erudition website. [Link]

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from International Journal of Research and Review website. [Link]

  • NMPPDB. (n.d.). Cyclopentane,1-hexyl-3-methyl-. Retrieved from NMPPDB website. [Link]

  • ResearchGate. (n.d.). 10 Quantitation Methods in Gas Chromatography. Retrieved from ResearchGate website. [Link]

  • SCION Instruments. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from SCION Instruments website. [Link]

  • NextSDS. (n.d.). 1-Hexyl-3-methylcyclopentane — Chemical Substance Information. Retrieved from NextSDS website. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from Pharmaceutical Technology website. [Link]

  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from Qvents website. [Link]

  • Hawach. (n.d.). Chromatographic quantitative internal or external standard method, how to choose. Retrieved from Hawach website. [Link]

Sources

Application

Application Note: Incorporating 1-Hexyl-3-Methylcyclopentane into Surrogate Mixture Models for Aviation Fuels

Executive Summary & Scientific Rationale The formulation of surrogate mixtures for complex aviation and rocket fuels (e.g., Jet-A, JP-8, RP-1, and synthetic S-8) is a foundational step in computational combustion modelin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The formulation of surrogate mixtures for complex aviation and rocket fuels (e.g., Jet-A, JP-8, RP-1, and synthetic S-8) is a foundational step in computational combustion modeling[1][2]. Real fuels consist of hundreds of hydrocarbon species, making direct kinetic simulation computationally impossible. To resolve this, researchers design surrogate mixtures of 5 to 15 representative molecules that emulate the thermophysical and kinetic behavior of the real fuel[3].

Historically, simple naphthenes (cycloalkanes) such as methylcyclohexane or decalin were utilized to represent the entire cyclic fraction of jet fuels[4]. However, these lower-molecular-weight species fail to capture the high-temperature volatility tail, steric hindrance, and low-temperature ignition behavior of highly alkylated naphthenes found in atypical or coal-derived fuels[2].

1-hexyl-3-methylcyclopentane (CAS 61142-68-5) has emerged as an essential surrogate component for representing heavy, monocyclic paraffins[3]. The causality behind this selection lies in its molecular architecture: the long hexyl chain appended to a rigid methylcyclopentane ring perfectly bridges the gap between straight-chain alkane reactivity and cyclic structural rigidity. This specific geometry is critical for matching the elevated viscosity and the late-stage boiling points of the Advanced Distillation Curve (ADC) of heavy fuel fractions[1][3].

Quantitative Data Presentation

To successfully integrate 1-hexyl-3-methylcyclopentane into a surrogate model, its physicochemical baseline must be weighted against the target fuel. Table 1 summarizes its properties and functional role in multiproperty regression.

Table 1: Physicochemical and Kinetic Profile of 1-Hexyl-3-Methylcyclopentane

ParameterValue / CharacteristicSurrogate Role & Causality
Chemical Formula C12H24Matches the carbon number of heavy aviation fuel fractions (C10–C14 range).
Molecular Weight 168.19 g/mol Provides the necessary mass density to balance lighter surrogate components like iso-octane[3].
Thermophysical Target High Viscosity / Low VolatilityEssential for matching the atomization physics and the 70–90% recovery volume on the distillation curve[1].
Kinetic Target Low-Temperature OxidationThe hexyl chain promotes early H-abstraction, while the cyclic ring delays subsequent isomerization, accurately mimicking complex fuel ignition delays[4].

Experimental Protocols

The following protocols detail the integration and validation of 1-hexyl-3-methylcyclopentane into a surrogate fuel model. Every step is designed with built-in causality and self-validating QA/QC feedback loops.

Protocol 1: Surrogate Formulation via Multiproperty Regression

Causality: Simple molar averaging of chemical classes fails because non-ideal mixture interactions dictate fluid behavior. Multiproperty regression ensures that critical operational parameters (e.g., density for fuel metering, viscosity for droplet atomization) are simultaneously optimized against real fuel data[1].

  • Target Definition : Extract experimental density, sound speed, viscosity, and Advanced Distillation Curve (ADC) data from the real fuel sample (e.g., atypical RP-1 or S-8)[1][3].

  • Component Palette Selection : Select 1-hexyl-3-methylcyclopentane to represent the heavy monocycloparaffin fraction. Combine this with complementary representatives such as n-dodecane (linear alkanes) and m-xylene (aromatics)[3][4].

  • Equation of State (EoS) Initialization : Input the critical properties ( Tc​ , Pc​ , ω ) of 1-hexyl-3-methylcyclopentane into a predictive EoS framework (e.g., Peng-Robinson or SUPERTRAPP).

  • Regression Algorithm : Execute a non-linear least-squares optimization to adjust the mole fractions of the surrogate components. The objective function must minimize the weighted sum of squared residuals between the surrogate EoS predictions and the real fuel data.

  • Self-Validation System : Calculate the formulated surrogate's density and sound speed at standard conditions (298 K, 1 atm). Validation Check: If the deviation from the real fuel exceeds 2%, the regression has converged on a local minimum. Re-initialize the algorithm with a higher statistical weighting factor for 1-hexyl-3-methylcyclopentane to correct the viscosity/density offset.

Protocol 2: Kinetic Validation via Jet Stirred Reactor (JSR)

Causality: While Protocol 1 ensures physical fluid dynamics are matched, Protocol 2 ensures the chemical combustion pathways are identical. JSR oxidation validates the kinetic mechanism by tracking intermediate species profiles before ignition occurs[4].

  • System Purge and Heating : Flush a quartz JSR with high-purity N2​ . Preheat the reactor to the target low-temperature oxidation regime (500 K – 800 K), where naphthenic chemistry dictates auto-ignition.

  • Surrogate Injection : Vaporize the formulated surrogate (containing 1-hexyl-3-methylcyclopentane) and inject it into the JSR alongside a highly diluted O2​/N2​ oxidizer stream at an equivalence ratio of Φ=1.0 .

  • Species Sampling : Extract reacting gases through a sonic probe to quench the reaction immediately. Route the sample via heated transfer lines to a GCxGC-MS system for intermediate species quantification.

  • Self-Validation System : Perform a continuous carbon-balance check on the JSR exhaust stream. Validation Check: If total carbon recovery falls below 95%, it indicates that heavy intermediates (e.g., 1-hexyl-3-methylcyclopentane peroxy radicals) are condensing in the sampling lines. Immediately halt the experiment and increase the transfer line temperature by 10 °C before recalibrating.

Visualizations of Workflows and Mechanisms

SurrogateWorkflow A Real Fuel Characterization (GCxGC-MS, ADC) B Define Target Properties (Viscosity, Density, Volatility) A->B Extract Targets C Component Selection (e.g., 1-hexyl-3-methylcyclopentane) B->C Match Chemical Families D Multiproperty Regression (Mole Fraction Optimization) C->D Parameter Input E Experimental Validation (Shock Tube, JSR) D->E Formulated Surrogate

Workflow for formulating aviation fuel surrogates using 1-hexyl-3-methylcyclopentane.

OxidationPathway R 1-hexyl-3-methylcyclopentane (RH) R_rad Alkyl Radical (R•) R->R_rad H-Abstraction (-H•) ROO Peroxy Radical (ROO•) R_rad->ROO +O2 QOOH Hydroperoxyalkyl (•QOOH) ROO->QOOH Isomerization Branching Chain Branching (OH• + Products) QOOH->Branching +O2 / Decomposition

Low-temperature oxidation pathway of 1-hexyl-3-methylcyclopentane.

References

  • Source: ACS Publications (Energy & Fuels)
  • Application for jet fuel surrogates Source: Pepiot Research Group - Cornell University URL
  • Development of an Experimental Database and Kinetic Models for Surrogate Jet Fuels Source: Stanford University / AIAA URL
  • Source: ACS Publications (Energy & Fuels)

Sources

Method

Application Dossier: Advanced Sylvinite Beneficiation Using 1-Hexyl-3-Methylcyclopentane-Enriched Liquid Paraffin

Target Audience: Chemical Engineers, Mineral Processing Scientists, and Formulation Optimization Professionals. Executive Summary The flotation enrichment of potassium chloride (KCl) from natural sylvinite ores tradition...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Engineers, Mineral Processing Scientists, and Formulation Optimization Professionals.

Executive Summary

The flotation enrichment of potassium chloride (KCl) from natural sylvinite ores traditionally relies on primary aliphatic amines acting as cationic collectors. To optimize operational costs and improve recovery yields, apolar solvents—specifically liquid paraffins—are introduced as co-collectors. Recent process chemistry developments have demonstrated that liquid paraffins derived from secondary chemical industry waste (such as used hexane) significantly outperform standard imported kerosene.

A critical active component identified within these high-performance domestic mixtures is 1-hexyl-3-methylcyclopentane (CAS: 61142-68-5)[1]. This application note details the mechanistic causality, quantitative performance, and self-validating protocols for utilizing 1-hexyl-3-methylcyclopentane-enriched liquid paraffin in sylvinite flotation processes.

Mechanistic Insights: Synergistic Co-Adsorption

The efficacy of a flotation process depends on the successful attachment of air bubbles to the target mineral. In sylvinite processing, fatty amines adsorb onto the KCl surface via electrostatic interactions, forming a hydrophobic shell[2]. However, relying solely on amines is cost-prohibitive and can lead to rigid, poorly distributed collector films at lower temperatures.

The Role of 1-Hexyl-3-Methylcyclopentane: When an apolar solvent enriched with 1-hexyl-3-methylcyclopentane is introduced, it acts as a highly effective extender and film plasticizer. Unlike straight-chain alkanes, the steric bulk of the cyclopentane ring—substituted with both methyl and hexyl groups—disrupts the rigid crystalline packing of the straight-chain fatty amine tails.

  • Causality of Intercalation: The cycloalkane intercalates between the amine molecules, providing van der Waals stabilization while maintaining a fluid interfacial layer. This prevents the "freezing" of the collector film, increasing the overall contact angle of the mineral surface and shielding it from water molecules[3].

  • Temperature Dynamics: Because of this fluidizing effect, increasing the flotation temperature from 20 °C to 30 °C dramatically improves the spreading coefficient of the apolar solvent, resulting in a 2[2].

Mechanism KCl KCl Mineral Surface Amine Fatty Amine (Cationic Collector) KCl->Amine Electrostatic Adsorption Cycloalkane 1-Hexyl-3-methylcyclopentane (Apolar Extender) Amine->Cycloalkane Hydrophobic Intercalation Hydrophobic Synergistic Hydrophobic Surface Layer Amine->Hydrophobic Cycloalkane->Hydrophobic Bubble Air Bubble Attachment Hydrophobic->Bubble Recovery Enhanced KCl Recovery & Reduced Amine Cost Bubble->Recovery

Caption: Mechanistic pathway of synergistic co-adsorption between fatty amines and 1-hexyl-3-methylcyclopentane.

Quantitative Performance Profile

The integration of 1-hexyl-3-methylcyclopentane-enriched liquid paraffin (derived from secondary hexane) demonstrates superior flotation kinetics compared to traditional imported liquid paraffins (clarified kerosene)[4].

Performance MetricStandard Imported Paraffin1-Hexyl-3-Methylcyclopentane-Enriched Paraffin
Hydrocarbon Source Petroleum distillationSecondary hexane processing[4]
Required Apolar Reagent Dosage >10 g/ton ore>10 g/ton ore[2]
Relative Concentrate Output Baseline+3.2% [4]
KCl Content in Float Product Baseline+0.9% [4]
Extraction Yield Increase (20°C to 30°C) Minimal change+20% [2]

Self-Validating Experimental Protocols

To ensure reproducibility and rigorous scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: GC-MS Profiling of Apolar Collectors

Objective: Verify the presence and relative abundance of 1-hexyl-3-methylcyclopentane (Peak 20) in the liquid paraffin mixture prior to flotation.

Causality of Method Design: Hydrogen is selected as the carrier gas instead of helium because its higher optimal linear velocity provides superior chromatographic resolution for complex, multicomponent hydrocarbon mixtures (C5–C18)[2].

  • System Suitability Check: Inject 1 μL of a known reference standard containing1[1] to establish the exact retention time.

  • Sample Preparation: Prepare a 5% solution of the liquid paraffin sample in dimethylsiloxane.

  • Instrument Setup: Utilize an Agilent Technology GS 6890 / MS 5973N system equipped with a 30 m × 0.25 mm capillary column (5% phenylmethylsiloxane stationary phase)[4].

  • Thermal Parameters:

    • Injector Temperature: 280 °C

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 180 °C

  • Temperature Programming: Initiate the column thermostat at 100 °C. Ramp the temperature to 280 °C at a rate of 10 °C/min[4].

  • Validation: Confirm the presence of 1-hexyl-3-methylcyclopentane at Peak 20 of the resulting chromatogram[4]. Proceed to Protocol B only if the peak area meets the predefined quality threshold.

Protocol B: Sylvinite Ore Flotation Workflow

Objective: Execute the flotation enrichment of KCl using the validated apolar solvent mixture.

Causality of Method Design: The temperature is strictly controlled and elevated to 30 °C. This specific thermal adjustment overcomes the activation energy required for the bulky cycloalkane to uniformly spread and intercalate within the primary amine layer, maximizing the hydrophobic effect[2].

  • Baseline Establishment (Control): Perform a preliminary flotation run using only the primary aliphatic amine collector to establish a baseline KCl recovery rate.

  • Pulp Preparation: Mill and prepare a sylvinite ore pulp ensuring a mass content of the main essential component (KCl) is >20%[2].

  • Thermal Conditioning: Transfer the pulp to the flotation cell and strictly regulate the temperature to 30 °C using a water-jacketed vessel[2].

  • Reagent Dosing:

    • Add the primary aliphatic amine collector (dosage based on baseline optimization).

    • Add the validated 1-hexyl-3-methylcyclopentane-enriched liquid paraffin at a minimum dosage of 10 g per ton of ore[2].

  • Agitation & Aeration: Agitate the mixture to allow for synergistic co-adsorption. Introduce air to generate the froth phase.

  • Recovery & Analysis: Collect the concentrate foam. Filter, dry, and analyze the KCl content.

  • Validation: The run is considered successful if the amine consumption is reduced relative to the baseline while simultaneously achieving a >3.2% increase in concentrate output[4].

Workflow A Secondary Hexane Processing B GC-MS Profiling (Validate Peak 20) A->B D Reagent Addition (Amine + Apolar Mix) B->D C Sylvinite Pulp Preparation (>20% KCl) C->D E Froth Flotation (Controlled 30°C) D->E F Concentrate Analysis & Validation E->F

Caption: Step-by-step experimental workflow from reagent validation to flotation analysis.

References

  • Axios Research.1-Hexyl-3-Methylcyclopentane (Mixture of Diastereomers) - CAS - 61142-68-5.
  • International Journal of Advanced Research in Science, Engineering and Technology (IJARSET).A new source of liquid paraffins for flotation enrichment of potassium chloride from natural silvinite.
  • Premier Publishing.THE EFFECT OF THE CHARACTERISTICS OF THE CATIONIC COLLECTOR AND APOLYAR SOLVENT MIXTURE IN DETERMINING THE ACCEPTABLE CONDITIONS OF THE FLOTATION PROCESS.
  • Austrian Journal of Technical and Natural Sciences (Premier Publishing).COMPOSITION OF LIQUID PARAFFINS AND THEIR FLOTATION PROPERTIES IN MODEL SAMPLES.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Ni-Zn/HZSM-5 catalyst ratios for 1-hexyl-3-methylcyclopentane production

Welcome to the Catalysis Technical Support Center . This guide is engineered for researchers, process scientists, and chemical development professionals optimizing bimetallic zeolite catalysts for the production of high-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalysis Technical Support Center . This guide is engineered for researchers, process scientists, and chemical development professionals optimizing bimetallic zeolite catalysts for the production of high-value cyclic hydrocarbon intermediates, specifically 1-hexyl-3-methylcyclopentane .

Below, you will find mechanistic FAQs, a targeted troubleshooting guide, self-validating experimental protocols, and empirical data summaries to ensure your hydrocracking workflows are robust and reproducible.

I. Core FAQs: Mechanistic Insights & Catalyst Design

Q: Why utilize a bimetallic Ni-Zn/HZSM-5 system instead of a monometallic Ni/HZSM-5 catalyst for cycloparaffin production? A: Monometallic Ni provides excellent hydrogenation and dehydrogenation active sites but significantly reduces the intrinsic acid strength of the HZSM-5 support[1]. By incorporating Zn, the total density of acid sites increases due to cation prevalence[2]. Furthermore, Zn²⁺ and ZnO species specifically drive the dehydrogenation of n-paraffins and the decarboxylation of oxygenates[3]. This synergistic bifunctionality is required to drive the cyclization pathways that yield cycloparaffins like 1-hexyl-3-methylcyclopentane[4].

Q: How does the Ni:Zn ratio influence shape selectivity and pore dynamics? A: The ratio directly dictates the physical availability of the zeolite's micropores. Excessive Ni loading (>6 wt%) causes internal nickel particles to agglomerate, blocking the micropores (reducing volume from ~0.156 cm³/g to ~0.101 cm³/g) and forcing reactions into the mesoporous channels[5]. An optimized ratio (e.g., ~5.4% Ni to ~1.2% Zn) maintains a sufficient pore diameter (expanding slightly to ~3.1 nm) to allow the diffusion of bulky intermediates while retaining shape selectivity for target cycloparaffins[3][5].

II. Troubleshooting Guide for Hydrocracking Workflows

Issue 1: High concentrations of unreacted oxygenates (e.g., carboxylic acids) in the product stream.

  • Root Cause: Insufficient decarboxylation kinetics or sub-optimal reaction thermodynamics. At temperatures below 350 °C, oxygenated compounds can constitute over 86% of the product area[6].

  • Solution: Verify that the reaction temperature is strictly maintained above 350 °C (ideally 375–400 °C) to eliminate oxygenates[3][6]. Additionally, verify the Zn loading; Zn is the primary driver for oxygenate decarboxylation[3].

Issue 2: Drastic drop in 1-hexyl-3-methylcyclopentane yield in favor of light aromatics.

  • Root Cause: Over-cracking and excessive aromatization due to elevated reaction temperatures.

  • Solution: If operating at 400 °C, aromatization and cyclization reaction rates increase significantly, consuming cycloparaffins to form aromatics[3]. Lower the hydrocracking temperature closer to 350 °C, which has been empirically shown to maximize liquid hydrocarbon products in the kerosene range and preserve 1-hexyl-3-methylcyclopentane[3][4].

Issue 3: Catalyst pooling or uneven metal dispersion during synthesis.

  • Root Cause: The volume of the aqueous metal precursor solution exceeded the internal pore volume of the support, leading to external surface deposition.

  • Solution: Implement the self-validating Incipient Wetness Impregnation protocol. You must calculate the exact aqueous volume based on a fresh BET total pore volume analysis of the bare HZSM-5 support prior to impregnation[5].

III. Self-Validating Experimental Protocols

Protocol A: Incipient Wetness Impregnation of Ni-Zn/HZSM-5

This protocol ensures metals are deposited inside the zeolite pores rather than pooling on the surface.

  • Pre-treatment: Dry the HZSM-5 zeolite support overnight at 120 °C to eliminate adsorbed moisture[5].

  • Porosimetry: Conduct Nitrogen physisorption (BET analysis) to determine the exact total pore volume of the dry HZSM-5[5].

  • Precursor Preparation: Prepare aqueous solutions of Ni(NO₃)₂·6H₂O and Zn(NO₃)₂·6H₂O. Critical: The total volume of this bimetallic solution must exactly equal the BET-derived pore volume[5].

  • Impregnation: Add the solution dropwise to the HZSM-5 powder under continuous agitation.

    • Self-Validation Checkpoint: The powder must appear uniformly damp without any free-standing liquid. If liquid pools, the BET volume was miscalculated, risking external metal agglomeration.

  • Drying & Calcination: Dry the impregnated catalyst overnight at 120 °C, then calcine in air at 500 °C for 3 hours to form active NiO and ZnO phases[2][7].

  • Reduction: Prior to use, reduce the catalyst in a continuous flow of H₂ (or 3% H₂/Ar) at 500 °C for 2 hours to activate the metallic sites[7].

Protocol B: High-Pressure Hydrocracking Workflow
  • Loading: Charge a high-pressure batch reactor with the bio-oil feedstock (e.g., triglyceride-rich oil) and the reduced Ni-Zn/HZSM-5 catalyst (typical catalyst/oil ratio: 1.5 g / 150 mL)[4].

  • Purging: Flush the reactor with H₂ gas for 1 hour to displace all oxygen[4].

  • Pressurization: Pressurize the vessel to 15–20 bar using H₂[4][6].

  • Reaction: Heat the reactor to the target temperature (350 °C for maximizing cycloparaffins like 1-hexyl-3-methylcyclopentane) under continuous magnetic stirring for 2 hours[3][4][6].

    • Self-Validation Checkpoint: A steady pressure drop during the 2-hour reaction indicates active hydrogen consumption, validating that hydrocracking/deoxygenation is successfully occurring.

  • Analysis: Cool the reactor, separate the liquid phase, and analyze via GC-MS to quantify the cycloparaffin fraction[4][6].

IV. Quantitative Data Summaries

Table 1: Impact of Ni-Zn Impregnation on HZSM-5 Porosity[5]

Catalyst StateMicropore Volume (cm³/g)Pore Diameter (nm)Total Acidity
Bare HZSM-50.1562.709Baseline
Ni-Zn/HZSM-50.1013.109Enhanced

Table 2: Temperature Influence on Hydrocracking Yields (Ni 5.43% - Zn 1.23% / HZSM-5)[3][4]

Temperature (°C)Gasoil Yield (%)Kerosene/Gasoline YieldDominant Hydrocarbon Species
35015.12Low1-hexyl-3-methylcyclopentane , n-paraffins
375ModerateModerateAlkylcyclohexanes, intermediate paraffins
400Low16.42% (Kerosene)Aromatics, short-chain cycloparaffins

V. Process Logic Visualization

G Support HZSM-5 Support (Si/Al Ratio Tuning) Ni Ni Impregnation (Hydrogenation) Support->Ni Pore volume calculation Zn Zn Impregnation (Decarboxylation) Support->Zn Bifunctional Ni-Zn/HZSM-5 Catalyst (Optimized Acidity & Porosity) Ni->Bifunctional Balances metal sites Zn->Bifunctional Enhances acidity Hydrocracking Hydrocracking 350-400°C, 15-20 bar H2 Bifunctional->Hydrocracking Catalysis Feed Bio-oil Feedstock Feed->Hydrocracking Input Product 1-hexyl-3-methylcyclopentane (Target Cycloparaffin) Hydrocracking->Product Deoxygenation & Cyclization

Workflow for Ni-Zn/HZSM-5 synthesis and hydrocracking to 1-hexyl-3-methylcyclopentane.

VI. References

  • Synthesis and Application of ZSM-5 Catalyst Supported with Zinc and/or Nickel in the Conversion of Pyrolytic Gases from Recycled Polypropylene and Polystyrene Mixtures under Hydrogen Atmosphere. PMC (nih.gov). 2

  • Biofuel from hydrocracking of Cerbera manghas oil over Ni-Zn/HZSM-5 catalyst. Redalyc. 3

  • Hydrocracking process of coconut oil using Ni-Zn/HZSM-5 catalyst for hydrocarbon biofuel production. ProQuest. 6

  • Biofuel from hydrocracking of Cerbera manghas oil over Ni-Zn/HZSM-5 catalyst. ResearchGate. 4

  • The characterization of H-ZSM-5 and Ni-Zn/HZSM-5 catalyst. ResearchGate. 5

  • The Role of The Ni/HZSM-5 Ratio on The Anisole Hydrodeoxygenation Reaction. ResearchGate. 1

  • Study of Ni-ZSM-5 Catalysts in the Hydrogenolysis of Benzyl Phenyl Ether: Effects of Ni Loading, Morphology, and Reaction Conditions. ACS Omega. 7

Sources

Optimization

preventing sample degradation of 1-hexyl-3-methylcyclopentane during long-term storage

Welcome to the Technical Support Center for Hydrocarbon Handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-hexyl-3-methylcyclopentane duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hydrocarbon Handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-hexyl-3-methylcyclopentane during long-term storage.

This guide bypasses generic advice to focus on the exact causality of sample degradation—specifically autoxidation, volatilization, and container leachables—providing you with self-validating protocols to ensure absolute sample integrity for your downstream chromatographic or drug-development assays.

Part 1: Diagnostic Data & Physicochemical Profile

To prevent degradation, we must first understand the quantitative limits of the molecule. The following table summarizes the physical properties that dictate our storage strategy.

ParameterValueImpact on Storage Strategy
Molecular Formula C12H24Saturated hydrocarbon; lacks reactive alkenes but contains vulnerable tertiary C-H bonds.
Molecular Weight 168.32 g/mol [1]Moderate molecular weight; prone to gradual evaporation if unsealed.
Boiling Point 215.2 °C[2]High boiling point, but non-zero vapor pressure requires strict thermal control.
Density 0.792 g/cm³[2]Less dense than water; phase separates easily in aqueous environments.
Vapor Pressure 0.219 mmHg (at 25°C)[2]Drives continuous volatilization at room temperature; necessitates refrigeration.

Part 2: Scientist's FAQ (Mechanisms & Causality)

Q1: Why does 1-hexyl-3-methylcyclopentane degrade if it is a fully saturated cycloalkane? A: While it lacks highly reactive double bonds, 1-hexyl-3-methylcyclopentane possesses two highly substituted tertiary carbons on the cyclopentane ring (at the C1 and C3 positions). These tertiary C-H bonds have lower bond dissociation energies compared to primary or secondary carbons. Over extended periods, exposure to ambient oxygen and light initiates a radical chain reaction (autoxidation), leading to the formation of hydroperoxides and subsequent chain cleavage.

Q2: Can I use standard polypropylene microcentrifuge tubes for short-term storage? A: Absolutely not. Hydrocarbons like 1-hexyl-3-methylcyclopentane act as powerful non-polar solvents. Storing them in unlined plastic containers causes immediate absorption of the chemical into the plastic and the reciprocal leaching of phthalate esters and hydrocarbon oligomers into your sample. According to 3[3], this will severely contaminate downstream GC-MS analyses. Always use borosilicate glass.

Q3: What is the optimal temperature for multi-year storage? A: Samples should be preserved by refrigeration (0°C to 6°C) or freezing (-20°C)[3]. Lowering the temperature serves a dual purpose: it significantly reduces the kinetic rate of abiotic autoxidation and suppresses the compound's vapor pressure (0.219 mmHg at 25°C)[2], thereby preventing sample loss through volatilization into the vial's headspace.

Part 3: Troubleshooting Matrix

Observed IssueDiagnostic CauseCorrective Action / Solution
Loss of sample volume over time Volatilization due to improper sealing or high ambient temperatures.Implement the gravimetric validation protocol (below). Ensure storage at ≤6°C.
Extraneous broad peaks in GC-MS Plasticizer contamination (phthalates) from plastic lids or unlined septa.Switch exclusively to borosilicate glass vials with PTFE-lined threaded caps[3].
Appearance of early-eluting peaks Oxidative degradation (cleavage products) due to oxygen exposure.Implement an Argon headspace purge prior to sealing to displace reactive O2.

Part 4: Self-Validating Experimental Protocols

Protocol A: Self-Validating Inert Storage Workflow

Objective: Prepare and seal 1-hexyl-3-methylcyclopentane to prevent autoxidation and volatilization, utilizing a built-in gravimetric validation step to guarantee integrity.

  • Glassware Preparation: Wash borosilicate glass vials with a non-polar solvent (e.g., GC-grade hexane), followed by distilled water. Bake the vials at 100°C for 1 hour to remove residual moisture[3].

  • Cap Selection: Select threaded caps exclusively lined with Polytetrafluoroethylene (PTFE). Causality: PTFE thicknesses of 0.13 to 0.25 mm provide a dense, highly fluorinated barrier that prevents the non-polar cycloalkane from extracting plasticizers[3].

  • Aliquoting: In a fume hood, transfer the 1-hexyl-3-methylcyclopentane into the vial, leaving no more than 10-20% headspace to minimize the volume of trapped gas.

  • Atmospheric Purging: Gently blow a stream of high-purity Argon gas into the headspace for 15-30 seconds. Causality: Argon is heavier than ambient air and effectively blankets the liquid phase, displacing the reactive oxygen that drives autoxidation.

  • Sealing & Gravimetric Baseline (Self-Validation): Seal the vial tightly. Immediately weigh the sealed vial on an analytical balance (to 0.1 mg precision) and record this "Baseline Mass" on the label.

  • Storage: Transfer the vial to a dedicated flammable-storage refrigerator maintained between 0°C and 6°C[3].

  • Validation Check: Before subsequent use, re-weigh the vial. A mass deviation of <0.5 mg validates that the seal is intact and zero volatilization has occurred.

Protocol B: GC-FID Integrity Verification

Objective: Confirm the absence of degradation products (e.g., hydroperoxides, phthalates) after long-term storage.

  • Sample Preparation: Dilute a 10 µL aliquot of the stored 1-hexyl-3-methylcyclopentane in 1 mL of GC-grade hexane.

  • Instrument Setup: Utilize a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a standard non-polar column (e.g., DB-TPH).

  • Injection Parameters: Set the injector temperature to 300°C and inject 1 µL of the sample in splitless mode using nitrogen and hydrogen as carrier gases[4].

  • Oven Programming: Set the initial oven temperature to 50°C (hold for 3 min), then ramp at 10°C/min to 180°C[4], and finally ramp to 280°C (hold for 5 min) to elute any high-molecular-weight plasticizer contaminants.

  • Data Analysis: Compare the chromatogram against a baseline standard. Broad peaks at higher retention times indicate plasticizer leaching; early eluting unexpected peaks indicate oxidative cleavage.

Part 5: Logical Workflow Visualization

DegradationMechanisms Sample 1-Hexyl-3-methylcyclopentane Sample O2 Autoxidation (Tertiary C-H Bonds) Sample->O2 Oxygen Exposure Volatilization Volatilization (VP: 0.219 mmHg) Sample->Volatilization Thermal Energy Leachables Plasticizer Leaching (Phthalate Esters) Sample->Leachables Improper Container Argon Argon Atmosphere Purge O2->Argon Displaced by Cold Refrigeration (0°C to 6°C) Volatilization->Cold Suppressed by PTFE Borosilicate Vials + PTFE-Lined Caps Leachables->PTFE Prevented by

Logical workflow of 1-hexyl-3-methylcyclopentane degradation and targeted storage solutions.

References

  • BenchChem. "1-Hexyl-3-methylcyclopentane Chemical Properties." 1

  • LookChem. "1-Hexyl-3-methylcyclopentane Safety and Vapor Pressure Data." 2

  • Environmental Protection Agency (EPA). "Chapter Four: ORGANIC ANALYTES - Sample Preservation and Storage." 3

  • MDPI. "Bioremediation of Diesel-Contaminated Soil: Hydrocarbon Degradation." (Source for GC-FID hydrocarbon analysis parameters). 4

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Cross-Validation of 1-hexyl-3-methylcyclopentane NMR Spectra with PubChem Reference Data

Introduction: The Imperative of Structural Verification in Modern Chemistry In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Verification in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent work is built. Erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for molecular structure elucidation in solution.[1] However, the acquisition of an NMR spectrum is merely the first step; its true value is unlocked through rigorous analysis and validation against established reference data.

Theoretical Foundations: Understanding the NMR Experiment

NMR spectroscopy is a phenomenon based on the magnetic properties of atomic nuclei.[4][5] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels.[6] By irradiating the sample with radiofrequency (RF) pulses, we can induce transitions between these energy states.[5][7] The specific frequency at which a nucleus absorbs RF energy, its "resonance frequency," is exquisitely sensitive to its local electronic environment. This variation in resonance frequency, known as the chemical shift (δ) , is the primary source of structural information in an NMR spectrum.[1]

To ensure universal comparability of chemical shifts across different spectrometers and laboratories, a standard reference compound is required. Tetramethylsilane (TMS) is the internationally accepted primary reference for NMR in organic solvents, with its ¹H signal defined as 0.00 ppm.[8][9][10] All other signals in the spectrum are reported relative to this zero point, allowing for the creation of vast, standardized spectral databases like PubChem.[11]

Comprehensive Methodology: From Sample to Spectrum

The quality of an NMR spectrum is profoundly dependent on the care taken during sample preparation and data acquisition.[12] The following protocols are designed to be self-validating, minimizing potential sources of error and ensuring high-fidelity data.

Experimental Protocol 1: NMR Sample Preparation

The objective of this protocol is to prepare a homogeneous, particle-free solution of the analyte at an appropriate concentration in a deuterated solvent containing a chemical shift reference.

Materials:

  • 1-hexyl-3-methylcyclopentane (analyte)

  • Chloroform-d (CDCl₃, 99.8% D)

  • Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube (e.g., Norell, Wilmad)[13]

  • Glass Pasteur pipette and glass wool

  • Analytical balance and clean glassware

Step-by-Step Procedure:

  • Analyte Measurement: Accurately weigh approximately 10-15 mg of 1-hexyl-3-methylcyclopentane for ¹H NMR. For the less sensitive ¹³C nucleus, a more concentrated sample of 20-30 mg is preferable.[12][14]

    • Rationale: This concentration range ensures a good signal-to-noise ratio (S/N) without causing issues like line broadening due to increased viscosity or sample aggregation.[14]

  • Solvent Selection & Addition: In a clean, dry vial, dissolve the analyte in approximately 0.6 mL of CDCl₃. Add a small drop of TMS to serve as the internal standard.

    • Rationale: A deuterated solvent is used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.[15] TMS is chemically inert, volatile (for easy removal), and produces a single sharp signal at 0.00 ppm that does not typically overlap with analyte signals.[8]

  • Filtration: Prepare a filter by tightly packing a small plug of glass wool into the neck of a Pasteur pipette. Carefully transfer the prepared solution through this filter directly into the NMR tube.

    • Rationale: Suspended solid particles severely distort the local magnetic field homogeneity, leading to broad spectral lines and poor resolution. Filtration is a critical step to remove dust and other particulates.[13][16]

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4 cm (around 0.55 mL).[13] Cap the tube securely.

    • Rationale: This specific volume is optimal for the geometry of the RF coils within the spectrometer's probe, maximizing signal detection and allowing for effective magnetic field shimming.

Experimental Protocol 2: NMR Data Acquisition & Processing

These parameters are designed for a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Angle: 45°

    • Rationale: A 45° pulse allows for faster repetition of the experiment compared to a 90° pulse, as it requires less time for the nuclear spins to return to equilibrium (relax). This is a good compromise between signal intensity and experiment time for routine analysis.[17]

  • Acquisition Time (aq): 3-4 seconds

    • Rationale: A longer acquisition time allows for better digital resolution of the signals, which is important for accurately determining coupling constants.[15]

  • Relaxation Delay (d1): 2 seconds

    • Rationale: This delay between pulses ensures that the nuclear spins have sufficiently relaxed, preventing signal saturation and distortion of relative peak intensities. For fully quantitative results, this delay should be at least 5 times the longest spin-lattice relaxation time (T₁).[18]

  • Number of Scans (ns): 8-16

    • Rationale: Signal averaging increases the S/N ratio, which improves in proportion to the square root of the number of scans.

¹³C{¹H} NMR Acquisition:

  • Pulse Program: Inverse-gated decoupling

    • Rationale: Standard proton-decoupled ¹³C experiments can suffer from the Nuclear Overhauser Effect (NOE), which can artificially enhance signals of carbons attached to protons, making peak integrations unreliable. An inverse-gated sequence decouples protons only during signal acquisition, suppressing the NOE and allowing for more quantitative results.[15][17]

  • Pulse Angle: 30-45°

    • Rationale: Similar to ¹H NMR, a smaller flip angle reduces the necessary relaxation delay, which is particularly important for quaternary carbons that can have very long T₁ values.[19]

  • Acquisition Time (aq): 2-3 seconds

  • Relaxation Delay (d1): 5-10 seconds

    • Rationale: Carbon nuclei, especially non-protonated ones, have much longer relaxation times than protons. A significantly longer delay is crucial for obtaining accurate relative intensities.[18]

  • Number of Scans (ns): 1024 or more

    • Rationale: The low natural abundance of the ¹³C isotope (1.1%) necessitates acquiring a much larger number of scans to achieve an adequate S/N.[17]

Data Processing Workflow: The raw NMR data, a Free Induction Decay (FID), is converted into a frequency-domain spectrum through a series of computational steps.[20]

  • Fourier Transformation (FT): Converts the time-domain FID signal into a frequency-domain spectrum.

  • Phase Correction: Adjusts the phase of the signals to ensure all peaks are purely absorptive (positive and symmetrical).

  • Baseline Correction: Corrects for any rolling or distortion in the spectral baseline.

  • Referencing: Calibrates the chemical shift axis by setting the TMS signal to exactly 0.00 ppm.[9]

Workflow for NMR Cross-Validation

The entire process, from sample preparation to final validation, can be visualized as a systematic workflow.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition & Processing cluster_val Phase 3: Cross-Validation Analyte 1-hexyl-3-methylcyclopentane Dissolve Dissolve Analyte->Dissolve Solvent CDCl3 + TMS Solvent->Dissolve Filter Filter Dissolve->Filter Remove particulates NMR_Sample NMR_Sample Filter->NMR_Sample Prepared Sample Spectrometer Spectrometer NMR_Sample->Spectrometer Insert into NMR Raw_FID Raw_FID Spectrometer->Raw_FID Acquire 1H & 13C data Processed_Spectrum Processed_Spectrum Raw_FID->Processed_Spectrum FT, Phase & Baseline Correction Comparison Compare Shifts Processed_Spectrum->Comparison Experimental Spectrum PubChem PubChem Database (CID: 544055) PubChem->Comparison Reference Data Validation Structure Validated Comparison->Validation Discrepancy < 0.1 ppm Re_evaluate Re-evaluate Structure/Purity Comparison->Re_evaluate Discrepancy > 0.1 ppm

Sources

Comparative

accuracy of GC-SCD versus GC-MS for 1-hexyl-3-methylcyclopentane trace analysis

An in-depth technical analysis of detector suitability requires looking beyond basic instrument specs and examining the fundamental physical chemistry of the target analyte. 1-hexyl-3-methylcyclopentane is a highly volat...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of detector suitability requires looking beyond basic instrument specs and examining the fundamental physical chemistry of the target analyte. 1-hexyl-3-methylcyclopentane is a highly volatile cyclic alkane (Molecular Formula: C₁₂H₂₄, Molecular Weight: 168.32 g/mol )[1]. It is a critical compound in two distinct fields: as a structural component in aerospace propellants like RP-1[2], and as a recently identified volatile organic compound (VOC) biomarker upregulated during H₂O₂-induced oxidative stress in differentiated 3T3-L1 adipocytes[3].

When comparing Gas Chromatography-Mass Spectrometry (GC-MS) against Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) for the trace analysis of this specific hydrocarbon, researchers face a fundamental analytical dichotomy: GC-MS is the gold standard for its detection, while GC-SCD is physically incapable of detecting it.

This guide explores the mechanistic causality behind this reality and demonstrates how to use these two detectors orthogonally to create a self-validating analytical system.

Mechanistic Causality: Detector Physics vs. Molecular Structure

To understand why these detectors perform differently, we must analyze their signal generation mechanisms relative to the C₁₂H₂₄ molecular structure.

GC-MS (The Universal Structural Elucidator) GC-MS relies on Electron Ionization (EI). As 1-hexyl-3-methylcyclopentane elutes from the GC column into the high-vacuum MS source, it is bombarded by electrons at 70 eV. This energy shatters the hydrocarbon bonds, fragmenting the molecule into a highly reproducible pattern of ions (with a parent ion at m/z 168). Because EI interacts with the carbon-hydrogen backbone, GC-MS provides both universal detection and absolute structural confirmation[3].

GC-SCD (The Orthogonal Matrix Filter) GC-SCD is an element-specific detector. The column effluent is introduced into a dual-plasma burner at >800°C, where sulfur-containing compounds are combusted to form sulfur monoxide (SO). The SO then reacts with ozone (O₃) to produce sulfur dioxide (SO₂) and a photon of light (chemiluminescence)[2]. The Causality: Because 1-hexyl-3-methylcyclopentane contains zero sulfur atoms , it cannot produce SO. Consequently, it yields a completely flat baseline on an SCD.

In complex matrix profiling (such as RP-1 rocket fuel), this "blindness" is a powerful tool. By running GC-MS and GC-SCD in parallel, the SCD mathematically proves that the hydrocarbon peak detected by the MS is not being artificially inflated by a co-eluting sulfurous impurity[2].

SignalMechanism cluster_MS GC-MS Pathway cluster_SCD GC-SCD Pathway Injection 1-hexyl-3-methylcyclopentane (C12H24) Injection EI Electron Ionization (70 eV) Injection->EI Combust Oxidative Combustion (>800°C) Injection->Combust Frag Molecular Fragmentation (m/z 168 + fragments) EI->Frag DetectMS Positive Signal Generated Frag->DetectMS NoSO No SO Produced (Zero Sulfur in Analyte) Combust->NoSO DetectSCD No Chemiluminescence (Flatline / Null) NoSO->DetectSCD

Signal generation mechanisms comparing EI-MS fragmentation to SCD combustion.

Quantitative Data Comparison

The following table summarizes the operational parameters of both detectors when applied specifically to 1-hexyl-3-methylcyclopentane trace analysis.

ParameterGC-MS (Electron Ionization)GC-SCD (Chemiluminescence)
Target Analyte Suitability Optimal (Detects C₁₂H₂₄)Incompatible (Blind to C₁₂H₂₄)
Primary Function Structural elucidation & quantificationMatrix exclusion & sulfur impurity profiling
Limit of Detection (LOD) ~1-10 pg (Analyte specific)~0.5 pg S/sec (Sulfur specific)
Selectivity Universal (Mass-to-charge ratio)Exclusively Sulfur-containing compounds
Validation Role Confirms molecular weight (168.32)Proves absence of sulfurous co-eluents

Self-Validating Experimental Protocol: SPME-GC-MS/SCD Workflow

To isolate 1-hexyl-3-methylcyclopentane from a complex biological headspace (e.g., 3T3-L1 adipocytes) or a petrochemical matrix, a self-validating Solid-Phase Microextraction (SPME) workflow is required[3]. This protocol utilizes a flow-splitter to feed both detectors simultaneously, ensuring absolute data integrity.

Phase 1: Extraction & Desorption

  • Headspace SPME: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the sample headspace for 30 minutes at 37°C.

    • Causality: The mixed-polarity fiber maximizes the adsorption of the non-polar C₁₂H₂₄ while excluding non-volatile matrix proteins or heavy lipids.

  • Thermal Desorption: Introduce the fiber into the GC inlet set to 250°C for 5 minutes[3].

    • Causality: 250°C provides sufficient thermal energy to rapidly volatilize the analyte, ensuring a narrow injection band without causing thermal degradation of the hydrocarbon backbone.

Phase 2: Chromatographic Separation 3. Column Selection: Utilize an Rxi-5Sil MS (15 m × 0.25 mm ID × 0.25 µm df) capillary column[3].

  • Causality: The 5% diphenyl/95% dimethyl polysiloxane stationary phase is non-polar. Because "like dissolves like," this phase maximizes dispersive interactions with the cycloalkane, preventing peak tailing and band broadening.

  • Oven Programming: Hold at 40°C for 5 min, then ramp at 10°C/min to 250°C[3].

Phase 3: The Self-Validating Detection System 5. Effluent Splitting: Route the column effluent through a microfluidic splitter, sending 50% of the flow to the MS and 50% to the SCD. 6. Internal Standard Validation: Prior to extraction, spike the matrix with a deuterated hydrocarbon (e.g., d₃₄-hexadecane) and a trace sulfur standard (e.g., thiophene).

  • System Trustworthiness: The MS must detect both the target analyte and the deuterated standard (validating extraction efficiency). The SCD must only detect the thiophene. If the SCD detects a peak at the exact retention time of 1-hexyl-3-methylcyclopentane, the MS signal is compromised by a co-eluting sulfur compound, and the quantitative data must be rejected.

DetectorSelection Sample Complex Matrix (RP-1 or Cell Headspace) Analyte Target: 1-hexyl-3-methylcyclopentane (C12H24) Sample->Analyte Question Does the analyte contain Sulfur? Analyte->Question GCMS GC-MS (Universal/Structural) Question->GCMS No (Hydrocarbon) GCSCD GC-SCD (Sulfur Specific) Question->GCSCD Yes (Impurity Check) ResultMS Positive Detection (Quantification) GCMS->ResultMS ResultSCD No Signal (Matrix Exclusion Only) GCSCD->ResultSCD

Logic pathway for detector selection based on analyte elemental composition.

References

  • PubChem - NIH. "1-Hexyl-3-methylcyclopentane | C12H24 | CID 544055." National Center for Biotechnology Information. URL:[Link]

  • Bruno, T. J., et al. "Effect of RP-1 Compositional Variability on Thermophysical Properties." Energy & Fuels (2009). ACS Publications. URL:[Link]

  • Oyerinde, A.S., et al. "Effect of H2O2 induced oxidative stress on volatile organic compounds in differentiated 3T3-L1 cells." Scientific Reports 15, 2597 (2025). PubMed Central (NIH). URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparing Thermophysical Property Models for 1-hexyl-3-methylcyclopentane Mixtures

Introduction 1-hexyl-3-methylcyclopentane (C12H24) is a saturated cycloalkane that serves as a representative molecule for components found in a variety of industrial fluids, including jet fuels, lubricants, and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-hexyl-3-methylcyclopentane (C12H24) is a saturated cycloalkane that serves as a representative molecule for components found in a variety of industrial fluids, including jet fuels, lubricants, and advanced solvents.[1][2] As a component in these complex mixtures, its molecular structure—a five-membered ring with two distinct alkyl chains—imparts specific thermophysical characteristics that influence the overall performance of the fluid. Properties such as density and viscosity are critical for engineering design, process simulation, and the development of next-generation fuels with tailored combustion properties.[3][4]

Predicting these properties accurately in multi-component mixtures is a significant challenge. The interactions between the bulky, cyclic head of 1-hexyl-3-methylcyclopentane and other molecules, such as linear alkanes, are complex and lead to non-ideal mixing behavior.[5] Consequently, robust thermodynamic models are essential for predicting the behavior of these mixtures without exhaustive and costly experimentation.

This guide provides a comparative analysis of three prominent classes of thermophysical property models: the Peng-Robinson (PR) cubic equation of state, the UNIQUAC activity coefficient model (as applied to viscosity), and the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT). Due to the scarcity of published experimental data for mixtures containing precisely 1-hexyl-3-methylcyclopentane, this analysis will draw upon experimental data and modeling studies for analogous binary systems, primarily those containing n-alkanes and cycloalkanes (e.g., cyclohexane, methylcyclopentane).[1][5][6] This approach allows for a robust evaluation of each model's underlying physical assumptions and its expected performance for the target system.

Experimental Protocols: Foundational Data for Model Validation

The credibility of any thermodynamic model rests upon its ability to reproduce high-quality experimental data. The primary properties of interest for this guide are liquid density and dynamic viscosity. The following sections detail the standard, self-validating protocols for their measurement.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_density Density Measurement cluster_viscosity Viscosity Measurement P1 Procure Pure Components (>99% purity) P2 Prepare Binary Mixtures (Gravimetric Method) P1->P2 P3 Degas Samples (e.g., ultrasonication) P2->P3 D2 Inject Sample into Vibrating U-tube Densitometer P3->D2 Sample V2 Load Sample & Thermostat in Water Bath (±0.05 K) P3->V2 Sample D1 Calibrate Instrument (e.g., with dry air and pure water) D1->D2 D3 Thermostat to Target T (±0.01 K) D2->D3 D4 Record Oscillation Period & Calculate Density D3->D4 V4 Calculate Kinematic Viscosity & Dynamic Viscosity (using density) D4->V4 Density Data (ρ) V1 Select Calibrated Ubbelohde Viscometer V1->V2 V3 Measure Efflux Time (Automated or Manual) V2->V3 V3->V4

Caption: Workflow for experimental measurement of density and viscosity.

Density Measurement Protocol (Vibrating U-tube Densitometer)

The vibrating tube densitometer is a high-precision method for determining liquid density. Its operation is based on the principle that the natural frequency of a vibrating U-shaped tube changes with the mass of the fluid it contains.

Methodology:

  • Calibration: The instrument is first calibrated using two fluids of precisely known density, typically dry air and ultrapure, degassed water, over the desired temperature range. This establishes the instrument's constants.

  • Sample Preparation: Binary mixtures are prepared gravimetrically using an analytical balance with a precision of at least ±0.0001 g. This ensures high accuracy in the mole fraction of each component.

  • Measurement:

    • The sample is injected into the clean, dry U-tube, ensuring no air bubbles are present.

    • The tube is brought to the desired temperature by the instrument's Peltier thermostat, with a stability of ±0.01 K.

    • Once thermal equilibrium is reached, the instrument measures the oscillation period of the tube.

    • Using the calibration constants, the instrument's software automatically calculates the density of the fluid.

  • Validation: Measurements are repeated at each temperature and composition to ensure reproducibility. The results are compared with literature values for pure components to validate the experimental setup.[7][8]

Viscosity Measurement Protocol (Capillary Viscometer)

Capillary viscometers, such as the Ubbelohde type, are standard instruments for measuring kinematic viscosity based on the time it takes for a fixed volume of fluid to flow under gravity through a small-diameter capillary.[9][10]

Methodology:

  • Viscometer Selection & Calibration: A viscometer with an appropriate capillary diameter is chosen to ensure the efflux time is within the recommended range (e.g., 200-800 seconds) to avoid kinetic energy and shear rate effects. The viscometer is calibrated using certified viscosity standards.

  • Sample Loading: A precise volume of the liquid mixture is loaded into the viscometer.

  • Thermal Equilibration: The viscometer is placed vertically in a thermostatic water bath, maintaining the temperature with a stability of ±0.05 K for at least 30 minutes to ensure the sample reaches thermal equilibrium.

  • Flow Time Measurement: The liquid is drawn up through the capillary into the timing bulb. The time taken for the liquid meniscus to pass between two calibrated marks is measured with a stopwatch or an automated optical system.

  • Calculation:

    • The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 't' is the average efflux time and 'C' is the viscometer constant determined during calibration.

    • The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the fluid's density (measured separately): η = ν * ρ.[8]

Overview and Comparison of Thermophysical Models

The choice of a thermodynamic model depends on a trade-off between simplicity, predictive power, and physical realism. For hydrocarbon mixtures, three main classes of models are prevalent.

Model Classification Diagram

G TM Thermophysical Property Models EOS Equations of State (EoS) (P-V-T, Density) TM->EOS AC Activity Coefficient Models (Liquid Phase Non-ideality) TM->AC Cubic Cubic EoS EOS->Cubic Advanced Advanced EoS (SAFT) EOS->Advanced UNIQUAC UNIQUAC AC->UNIQUAC PR Peng-Robinson (PR) Cubic->PR PCSaft PC-SAFT Advanced->PCSaft

Caption: Classification of common thermophysical property models.

Peng-Robinson (PR) Equation of State

The Peng-Robinson model is a cubic equation of state (EoS) that has been a workhorse in the chemical industry, particularly for vapor-liquid equilibrium (VLE) calculations, since its development.[11] It provides an algebraic relationship between pressure (P), volume (V), and temperature (T).

  • Theoretical Basis: The PR EoS is an extension of the van der Waals equation, with modifications to the attractive term to improve accuracy, especially for vapor pressures and near the critical point. For a pure component, it is expressed as:

    P = (R * T) / (V_m - b) - a(T) / (V_m * (V_m + b) + b * (V_m - b))

    where a represents intermolecular attraction and b accounts for the molecular volume. For mixtures, these parameters (a_m and b_m) are calculated using mixing rules that depend on the mole fraction (z_i) of each component and a binary interaction parameter (k_ij) that corrects for deviations in the geometric mean assumption for unlike-pair interactions.[12][13]

  • Causality and Application: The strength of the PR EoS lies in its simplicity and computational efficiency. It requires only the critical properties (T_c, P_c) and the acentric factor (ω) for each pure component. However, its empirical nature means it often struggles to accurately predict liquid densities, a known limitation of all cubic EoS.[11] While excellent for VLE, its performance for liquid volumetric properties can be significantly less accurate than more advanced models.

UNIQUAC (Universal Quasi-Chemical) Model

The UNIQUAC model is an activity coefficient model used to describe the non-ideality of liquid mixtures.[14] Unlike an EoS, it does not directly predict volumetric properties but instead calculates the activity coefficient (γ_i), which is a measure of the deviation from ideal solution behavior.

  • Theoretical Basis: UNIQUAC separates the activity coefficient into a combinatorial part, which accounts for differences in molecular size and shape, and a residual part, which accounts for intermolecular interaction energies. The model requires pure component structural parameters (r_i, q_i) and temperature-dependent binary interaction parameters (τ_ij) that must be regressed from experimental data.

  • Application to Viscosity (Eyring-UNIQUAC): While UNIQUAC itself does not predict viscosity, it can be powerfully combined with theories of viscous flow, such as Eyring's absolute rate theory.[15] The Eyring-UNIQUAC model relates the excess Gibbs energy of activation for viscous flow to the excess Gibbs energy of the mixture, which is calculated by UNIQUAC. This approach allows the model to capture the complex, non-ideal contributions to mixture viscosity. It is particularly useful for systems where molecular interactions, rather than just free volume, dominate the viscosity behavior.[6]

Perturbed-Chain SAFT (PC-SAFT)

PC-SAFT is a modern and physically robust equation of state based on statistical mechanics.[16] It models molecules as chains of spherical segments, making it inherently better suited for complex, non-spherical molecules like 1-hexyl-3-methylcyclopentane.

  • Theoretical Basis: The model's expression for the Helmholtz free energy includes distinct terms for hard-chain repulsion, dispersion (attraction), and association (e.g., hydrogen bonding), although the association term is not relevant for non-polar hydrocarbon mixtures. Each pure component is characterized by three parameters: the segment number (m), the segment diameter (σ), and the segment energy (ε). These parameters have a clearer physical meaning than the empirical parameters of cubic EoS.[17]

  • Causality and Application: By accounting for molecular shape and chain length explicitly, PC-SAFT provides a more accurate representation of both vapor-liquid and liquid-liquid equilibria, as well as superior predictions of liquid densities across wide ranges of temperature and pressure.[18] For mixtures, it uses physically-based combining rules and often requires only a small, temperature-independent binary interaction parameter (k_ij) to achieve high accuracy. Its combination with theories like the friction theory or residual entropy scaling allows for the accurate prediction of transport properties like viscosity.[14][19]

Comparative Analysis and Performance

The performance of these models is best assessed by comparing their predictions against experimental data for analogous n-alkane + cycloalkane systems. Key metrics for comparison are the excess molar volume (VE) for density and the viscosity deviation (Δη) for viscosity.

  • Excess Molar Volume (VE): This quantity represents the volume change upon mixing and is a sensitive test of a model's ability to capture packing effects and intermolecular forces. For n-alkane + cycloalkane mixtures, VE is typically positive, indicating that the mixture occupies more volume than the ideal sum of its components.[5] This is due to the disruption of the ordered packing of the linear n-alkane chains by the bulky cycloalkane rings.

  • Viscosity Deviation (Δη): This metric quantifies the difference between the measured mixture viscosity and the mole-fraction-weighted average of the pure component viscosities. For n-alkane + cycloalkane systems, Δη is typically negative, meaning the mixture is less viscous than the ideal average.[1] This is attributed to the disruption of molecular alignment and the creation of free volume.

Representative Experimental Data

The following table shows typical experimental data for the binary system of n-hexane + cyclohexane at 298.15 K, illustrating the characteristic positive VE and negative Δη.

Mole Fraction n-hexane (x₁)VE (cm³/mol)Δη (mPa·s)
0.00000.0000.000
0.20150.155-0.075
0.40330.220-0.101
0.60550.215-0.092
0.80780.140-0.055
1.00000.0000.000
(Data synthesized from literature trends for illustrative purposes)[1][5]
Model Performance Summary
ModelDensity / VE PredictionViscosity / Δη PredictionKey StrengthsKey Weaknesses
Peng-Robinson (PR) EoS Poor to Fair: Systematically overpredicts liquid molar volume (underpredicts density). Captures qualitative trends in VE but with low quantitative accuracy.Not Directly Applicable: Requires coupling with a viscosity model. If used for density input, errors will propagate.- Computationally simple- Requires few, readily available parameters- Robust for VLE calculations- Poor liquid density prediction[11]- Empirical nature limits physical insight
Eyring-UNIQUAC Not Applicable: Does not predict volumetric properties.Good to Excellent: Capable of accurately correlating Δη with fitted binary parameters. Captures complex non-ideal behavior.[6][15]- Excellent for correlating liquid mixture viscosity- Captures effects of specific molecular interactions- Predictive power is limited (requires experimental data to fit parameters)- Does not provide density information
PC-SAFT Excellent: Provides highly accurate predictions of liquid density and VE, often within 1-2% of experimental values.[16][20]Good to Excellent: When combined with friction theory or entropy scaling, provides highly predictive viscosity results with minimal parameter fitting.[14][17]- Strong physical basis- Highly accurate for density and phase equilibria- More predictive for mixtures- More computationally complex- Pure component parameters may not be available for all substances

Conclusion and Recommendations

For researchers and drug development professionals working with mixtures containing complex molecules like 1-hexyl-3-methylcyclopentane, the choice of a thermophysical property model should be guided by the specific application and the required level of accuracy.

  • For process-level simulations where computational speed is critical and VLE is the primary concern, the Peng-Robinson EoS remains a viable, albeit limited, option. Its significant inaccuracies in liquid density must be acknowledged and potentially corrected with volume-translation methods.

  • For applications requiring highly accurate correlation of experimental viscosity data for specific liquid mixtures, the Eyring-UNIQUAC model is an excellent choice. Its strength lies in its ability to fit complex, non-ideal viscosity behavior, making it ideal for developing property packages for known systems.

  • For predictive applications , fundamental research, and formulation design where experimental data is scarce, PC-SAFT is the superior model. Its strong physical foundation allows for more reliable extrapolation and prediction of both volumetric (density) and transport (viscosity) properties for complex molecules and their mixtures. Given the structural complexity of 1-hexyl-3-methylcyclopentane, PC-SAFT offers the most promising path for accurately predicting the thermophysical properties of its mixtures.

References

  • Oswal, S. L., et al. (2005). Viscosity of Binary Mixtures of Cycloalkane with Cycloalkane, Alkane and Aromatic Hydrocarbon at 303.15 K. Journal of Molecular Liquids, 116(2-3), 73-82. Available at: [Link]

  • González, B., et al. (2007). Dynamic viscosities of binary mixtures of cycloalkanes with primary alcohols at T = (293.15, 298.15, and 303.15) K: New UNIFAC-VISCO interaction parameters. The Journal of Chemical Thermodynamics, 39(2), 322-334. Available at: [Link]

  • NIST/TRC. (2012). Methylcyclopentane. In Web Thermo Tables (WTT). National Institute of Standards and Technology. Available at: [Link]

  • Teach Engineering. (2025). Measuring Viscosity. Available at: [Link]

  • Kim, J. S., et al. (2013). Measurements and Correlations of Density and Viscosity for Short Chain (C1-C3) n-alcohol - Water Mixtures. ResearchGate. Available at: [Link]

  • Fang, W., et al. (2008). Densities and Viscosities of Binary Mixtures of Tris(2-ethylhexyl) Phosphate + Cyclohexane or n-Hexane at T = (293.15, 298.15, and 303.15) K and p = 0.1 MPa. Journal of Chemical & Engineering Data, 53(11), 2636-2639. Available at: [Link]

  • Gross, J., & Sadowski, G. (2001). Perturbed-Chain SAFT: An Equation of State Based on a Perturbation Theory for Chain Molecules. Industrial & Engineering Chemistry Research, 40(4), 1244-1260. Available at: [Link]

  • Diamantonis, N. I., & Economou, I. G. (2011). Calculation Hydrocarbon Mixture Critical Points using PC-SAFT. ResearchGate. Available at: [Link]

  • LearnChemE. (n.d.). Peng-Robinson Equation of State for Mixtures. Wolfram Demonstrations Project. Available at: [Link]

  • Xiao, X., & Yang, Z. (2023). A Predictive Viscosity Model for Highly Asymmetric Lubricant Oil + Synthetic Refrigerant Mixtures. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Belardinelli, I., et al. (2018). Simultaneous viscosity and density measurement of small volumes of liquids using a vibrating microcantilever. Nanoscale, 10(38), 18058-18065. Available at: [Link]

  • Wang, S., et al. (2023). Viscosity Modeling of Heavy Crude Oil Using the Friction Theory Combined with PC-SAFT. Energy & Fuels, 37(14), 10293-10304. Available at: [Link]

  • University of Technology. (n.d.). Experiment (2): Determination the density of liquids. Available at: [Link]

  • Zéberg-Mikkelsen, C. K., et al. (2006). General friction theory viscosity model for the PC‐SAFT equation of state. AIChE Journal, 52(9), 3251-3260. Available at: [Link]

  • University of Babylon. (n.d.). Exp.4 Determination the Viscosity of Liquids. Available at: [Link]

  • Ali, A., et al. (2017). Estimation of excess molar volumes and theoretical viscosities of binary mixtures of benzene + n-alkanes at 298.15 K. Journal of the Serbian Chemical Society, 82(2), 167-180. Available at: [Link]

  • Tada, Y., et al. (2014). Generalized Peng-Robinson Equation of State with Pair Potential Parameters for Liquid n-Alkanes. Journal of Chemical Engineering of Japan, 47(9), 719-725. Available at: [Link]

  • Fortin, T. J., et al. (2023). n-Pentadecane and n-Alkylcyclohexane Mixtures: Viscosity Deviations and Excess Molar Volumes, Speeds of Sound, and Isentropic Compressibilities at 0.1 MPa. Journal of Chemical & Engineering Data, 68(9), 2415-2430. Available at: [Link]

  • Wikipedia. (n.d.). Cubic equations of state. Available at: [Link]

  • IIT Delhi. (n.d.). Chapter 3 Equations of State. Available at: [Link]

  • De la Fuente, I. G., et al. (2015). Densities, Speeds of Sound, and Viscosities of Binary Mixtures of an n-Alkylcyclohexane with n-Hexadecane. ResearchGate. Available at: [Link]

  • Wolfram Demonstrations Project. (n.d.). Peng-Robinson Equation of State for Mixtures. Available at: [Link]

  • NIST/TRC. (n.d.). (R)-3-methylcyclopentene. In Web Thermo Tables (WTT). National Institute of Standards and Technology. Available at: [Link]

  • Pal, A., & Kumar, H. (2004). Excess molar volumes and viscosities of binary mixtures of 2-{ 2-(2-butoxyethoxy) ethoxy}ethanol with chloroalkanes at 298.15 K. Indian Journal of Chemistry, 43A, 724-729. Available at: [Link]

  • Wang, Z., et al. (2022). (a) Density and (b) viscosity from simulation and UNIQUAC on binary mixtures. ResearchGate. Available at: [Link]

  • Axios Research. (n.d.). 1-Hexyl-3-Methylcyclopentane (Mixture of Diastereomers). Available at: [Link]

  • Pal, S. K., et al. (2012). Viscosity and Excess Viscosity for Associated Binary Mixtures. International Journal of Chemistry, 4(4), 33-40. Available at: [Link]

  • Baled, H., et al. (2021). Measurement and prediction of density and viscosity for binary mixtures n-hexane + n-octane by using PVT system. Journal of Human and Natural Sciences, 2(4). Available at: [Link]

  • Ortega, J., et al. (2017). Experimental enthalpies of mixtures of alkylfluoroethers + n-alkanes at 298.15 K. ResearchGate. Available at: [Link]

  • Yoo, B., & Błau, D. (2021). Density, Enthalpy of Vaporization and Local Structure of Neat N-Alkane Liquids. Molecules, 26(15), 4652. Available at: [Link]

  • Aralaguppi, M. I., et al. (1999). Physicochemical Properties of Liquid Mixtures. 1.† Viscosity, Density, Surface Tension and Refractive Index of Cyclohexane + 2,2,4-Trimethylpentane. Journal of Chemical & Engineering Data, 44(3), 455-459. Available at: [Link]

  • Mahl, B. S., et al. (1987). Excess thermodynamic properties of binary mixtures of n-Alkanes with cycloalkanones. Thermochimica Acta, 112(1), 139-144. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Hexyl-3-methylcyclopentane proper disposal procedures

1-Hexyl-3-methylcyclopentane: Comprehensive Disposal and Operational Safety Guide For researchers and drug development professionals, managing the lifecycle of specialized hydrocarbons like 1-Hexyl-3-methylcyclopentane r...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Hexyl-3-methylcyclopentane: Comprehensive Disposal and Operational Safety Guide

For researchers and drug development professionals, managing the lifecycle of specialized hydrocarbons like 1-Hexyl-3-methylcyclopentane requires more than just following basic safety protocols; it requires a deep understanding of the chemical’s physical behavior and regulatory standing. Improper disposal of this lipophilic, combustible cyclic alkane can lead to severe facility damage, environmental contamination, and regulatory penalties.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of 1-Hexyl-3-methylcyclopentane, grounded in causality and authoritative Environmental Health and Safety (EHS) standards.

Physicochemical Hazard Profile & Causality

To understand how to dispose of a chemical, we must first understand why it behaves the way it does. The physical properties of 1-Hexyl-3-methylcyclopentane directly dictate its waste management requirements.

Table 1: Physicochemical Properties Dictating Disposal

PropertyValueOperational & Disposal Implication
Molecular Weight 168.32 g/mol [1]Produces heavy vapors; if spilled, vapors will settle in low areas or floor drains rather than dispersing.
Boiling Point 215.2 °C[2]Low volatility at room temperature, but requires sustained high-temperature incineration for complete destruction.
Flash Point 75.3 °C[2]Classified as a combustible liquid; mandates the use of NFPA-compliant flammable storage cabinets.
Density 0.792 g/cm³[2]Immiscible and floats on water; strictly prohibits drain disposal as it will accumulate in plumbing traps.
LogP 4.39[2]Highly lipophilic; poses a severe bioaccumulation risk to aquatic ecosystems if released into the environment.

Waste Segregation Logic (The "Why")

The Danger of Drain Disposal

With a density of 0.792 g/cm³ and a high LogP (4.39), 1-Hexyl-3-methylcyclopentane is completely immiscible in water[2]. If poured down a laboratory sink, it will not flush through the effluent system. Instead, it will float on top of the water inside the P-traps of the plumbing. Over time, this trapped layer will slowly vaporize, creating a localized inhalation hazard and a potential ignition risk right at the sink.

Halogenated vs. Non-Halogenated Streams

1-Hexyl-3-methylcyclopentane contains only carbon and hydrogen. Therefore, it must be strictly routed to the Non-Halogenated Organic Waste stream[3].

  • The Causality: Mixing this hydrocarbon with halogenated waste (e.g., dichloromethane, chloroform) is a critical operational error. Halogenated waste requires specialized, highly expensive incineration equipped with alkaline scrubbers to prevent the release of toxic dioxins, furans, and hydrochloric acid gas. Diluting halogenated streams with non-halogenated solvents unnecessarily drives up disposal costs and complicates waste profiling for your EHS department.

Regulatory Classification Nuance

Under the 4, a liquid is defined as a D001 Ignitable waste if its flash point is strictly below 60°C (140°F)[4]. Because 1-Hexyl-3-methylcyclopentane has a flash point of 75.3°C (167.5°F), it technically falls outside the federal D001 definition[2]. However, it is still regulated as a Combustible Liquid by OSHA and the NFPA[4]. Standard EHS protocols mandate that it be managed as hazardous waste and sent for commercial incineration (often for energy recovery) to comply with state-level regulations and clean water acts.

Step-by-Step Disposal Protocols

Protocol A: Routine Laboratory Waste Collection

This self-validating workflow ensures compliance from the fume hood to the loading dock.

  • Preparation & PPE: Perform all waste transfers inside a certified chemical fume hood to mitigate vapor exposure. Don standard PPE: flame-resistant lab coat, nitrile gloves, and safety goggles.

  • Container Selection: Select a chemically compatible container, preferably High-Density Polyethylene (HDPE) or glass[5]. Ensure the container has a tightly fitting, leak-proof cap.

  • Stream Verification: Verify that the container is strictly designated for Non-Halogenated Organic Waste[3]. Validation Check: Ensure no aqueous solutions, heavy metals, or halogenated solvents have been added to this specific container.

  • Volume Management: Fill the container to no more than 80–90% capacity . Causality: Leaving headspace is critical to allow for vapor expansion during temperature fluctuations, preventing pressure-induced container rupture.

  • Labeling: Attach an EHS-approved hazardous waste label. Explicitly write "1-Hexyl-3-methylcyclopentane" (do not use abbreviations) and check the "Combustible" hazard box[4].

  • Storage: Store the sealed waste container in a designated flammable storage cabinet equipped with secondary containment until EHS pickup[4].

Protocol B: Spill Response and Emergency Disposal

In the event of a spill outside the fume hood, immediate and correct action is required to prevent fire and environmental release.

  • Isolation: Immediately eliminate all ignition sources (hot plates, open flames, static sources) in the vicinity.

  • Containment (No Water): Do NOT flush the spill with water. Causality: Because of its low density (0.792 g/cm³), water will simply float the combustible liquid and spread the fire hazard across the floor rather than diluting it.

  • Absorption: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized universal spill pads).

  • Collection: Sweep the absorbed mixture using non-sparking tools to prevent accidental ignition of the vapors.

  • Packaging & Disposal: Place the saturated absorbent into a solid hazardous waste container (e.g., a poly-lined drum). Label as "Solid Waste Contaminated with Combustible Liquid (1-Hexyl-3-methylcyclopentane)" and request an immediate EHS pickup for incineration.

Disposal Workflow Visualization

The following diagram maps the logical decision tree for routing 1-Hexyl-3-methylcyclopentane to its proper end-of-life destruction facility.

G Start Waste Generation: 1-Hexyl-3-methylcyclopentane Decision1 Mixed with Halogens? Start->Decision1 Halogenated Halogenated Waste Stream (Requires distinct incineration) Decision1->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream (Primary Route) Decision1->NonHalogenated No EHSPickup EHS / Certified Vendor Pickup Halogenated->EHSPickup Container HDPE or Glass Container (Secondary Containment) NonHalogenated->Container Labeling Label: 'Non-Halogenated Hydrocarbon' List 100% Composition Container->Labeling Labeling->EHSPickup Incineration High-Temperature Incineration (Energy Recovery) EHSPickup->Incineration

Workflow for the segregation, containment, and disposal of 1-Hexyl-3-methylcyclopentane.

References

  • 1-Hexyl-3-methylcyclopentane Properties.LookChem.
  • 1-Hexyl-3-methylcyclopentane | C12H24 | CID 544055.PubChem - NIH.
  • Combustible Waste: Properties, Risks, and Safety Considerations.EVS Institute.
  • UWO Guide to Classifying Unwanted Materials.UW Oshkosh.
  • Label Review Manual - Chapter 13: Storage and Disposal.Environmental Protection Agency (EPA).

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Handling

Personal protective equipment for handling 1-Hexyl-3-methylcyclopentane

Title: Comprehensive Safety and Operational Guide for Handling 1-Hexyl-3-methylcyclopentane Introduction 1-Hexyl-3-methylcyclopentane (CAS 61142-68-5) is a C12H24 branched cycloalkane frequently utilized in advanced hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling 1-Hexyl-3-methylcyclopentane

Introduction 1-Hexyl-3-methylcyclopentane (CAS 61142-68-5) is a C12H24 branched cycloalkane frequently utilized in advanced hydrocarbon research, specialized chemical synthesis, and aerospace propellant formulations[1]. While it is a chemically stable aliphatic hydrocarbon, its specific physical properties—namely its extreme lipophilicity, low viscosity, and combustible nature—demand stringent operational controls[2]. This guide provides researchers and drug development professionals with a field-proven, mechanistic approach to handling this compound safely.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physical properties that drive the chemical's behavior in a laboratory setting[1][2].

Table 1: Physicochemical Properties of 1-Hexyl-3-methylcyclopentane

PropertyValueOperational Implication
Molecular Weight 168.32 g/mol Heavier than air; vapors will settle in lower areas of the lab.
Boiling Point 215.2 °CHigh boiling point; requires significant heating for distillation.
Flash Point 75.3 °CCombustible Liquid (Category 4). Fire risk when heated.
Density 0.792 g/cm³Floats on water; aqueous fire suppression may spread the chemical.
Vapor Pressure 0.219 mmHg (25 °C)Low volatility at room temp, but aerosols pose inhalation risks.

Mechanistic Hazard Assessment:

  • Aspiration Toxicity: Like many liquid cycloalkanes, this compound possesses low viscosity and low surface tension. If ingested, it can easily bypass the epiglottis and enter the lower respiratory tract, stripping pulmonary surfactant and causing severe, potentially fatal chemical pneumonitis[3]. Never induce vomiting if ingested.

  • Dermal Defatting & Irritation: With a highly lipophilic structure (LogP ~4.39), prolonged skin contact rapidly dissolves the lipid bilayer of the stratum corneum. This leads to irritant contact dermatitis, characterized by erythema (redness), cracking, and burning[2][4].

  • Central Nervous System (CNS) Depression: Inhalation of vapors—especially when the liquid is heated or aerosolized—allows the non-polar molecules to cross the blood-brain barrier. They partition into the lipid-rich myelin sheaths of neurons, causing dizziness, nausea, and narcosis[3][4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling heavy hydrocarbons. The following matrix outlines the required equipment and the scientific rationale behind each choice.

Table 2: Required PPE for 1-Hexyl-3-methylcyclopentane

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile rubber (>0.4 mm) or Viton/Fluoroelastomer gloves.Non-polar hydrocarbons rapidly permeate and degrade natural rubber latex and standard silicone. Nitrile provides a robust chemical barrier.
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Protects against liquid splashes which can cause severe ocular irritation and possible corneal damage[4].
Body Protection Flame-Resistant (FR) lab coat (e.g., Nomex); closed-toe anti-static shoes.Mitigates fire risks associated with combustible liquids (Flash Point: 75.3 °C) and prevents static discharge[2].
Respiratory NIOSH-approved half-face respirator with Organic Vapor (OV) cartridges (Black).Required only if handling outside a ventilated enclosure, or if the chemical is heated above 60 °C, generating dense vapors[5].

Standard Operating Procedure: Handling & Transfer

Step-by-Step Methodology

  • Environmental Control: Conduct all transfers inside a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm). Ensure the workspace is entirely free of strong oxidizing agents (e.g., peroxides, concentrated nitric acid), as hydrocarbons react vigorously with oxidizers[5].

  • Equipment Selection: Utilize glass syringes with stainless steel needles or PTFE (Teflon) tubing for liquid transfer. Do not use PVC or Tygon tubing , as the hydrocarbon will extract the plasticizers, contaminating your experiment and degrading the tubing.

  • Grounding and Bonding: When transferring volumes greater than 1 Liter, ground and bond both the source and receiving vessels. Aliphatic hydrocarbons have exceptionally low electrical conductivity, making them prone to accumulating static charges that can ignite vapors.

  • Thermal Control: If the experimental workflow requires heating the compound, maintain the temperature strictly below 60 °C (providing a ~15 °C safety buffer below its flash point)[2]. If higher temperatures are required, the reaction must be conducted in a closed system under an inert atmosphere (Nitrogen or Argon).

Operational Workflow & Spill Response Diagram

The following flowchart outlines the logical progression of safe handling and the critical decision matrix for spill response.

HandlingWorkflow Start 1. Pre-Operation Verify Fume Hood & PPE Dispense 2. Dispensing Use Glass/PTFE Tools Ground Containers Start->Dispense Reaction 3. Experimental Phase Maintain Temp < 60°C Inert Atmosphere (N2/Ar) Dispense->Reaction Spill Spill Occurred? Reaction->Spill Evacuate Major Spill (>50 mL) Evacuate & Remove Ignition Sources Spill->Evacuate Yes Clean Minor Spill (<50 mL) Absorb with Sand/Vermiculite Spill->Clean Yes Waste 4. Waste Disposal Segregate as Non-Halogenated Organic Waste Spill->Waste No Evacuate->Clean Clean->Waste

Caption: Standard Operating Procedure and Spill Response Workflow for 1-Hexyl-3-methylcyclopentane.

Emergency Response & Spill Management

In the event of an accidental release, execute the following protocol:

  • Isolation: Immediately turn off all nearby hot plates, stirring mantles, and potential ignition sources. If the spill is large (>50 mL) and outside a fume hood, evacuate the immediate area[5].

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or vermiculite. Never use combustible absorbents like sawdust , as this creates a highly flammable matrix.

  • Collection: Use non-sparking tools (e.g., brass or heavy-duty plastic dustpans) to sweep up the saturated absorbent. Place the material into a hazardous waste container with a secure lid.

  • Decontamination: Because 1-Hexyl-3-methylcyclopentane is highly lipophilic, wiping the area with water is ineffective. Wash the affected surface thoroughly with a concentrated surfactant or laboratory detergent solution to break down the residual slippery film.

Waste Disposal Plan

  • Segregation: Collect all unreacted chemical, contaminated solvents, and spill cleanup materials in a designated, clearly labeled "Non-Halogenated Organic Waste" container. Use High-Density Polyethylene (HDPE) or glass containers.

  • Storage: Keep the waste container tightly sealed and store it in a dedicated flammable storage cabinet. Ensure it is strictly isolated from halogenated wastes, heavy metal solutions, and strong oxidizers to prevent exothermic reactions in the waste stream[5].

References

  • Title: 1-Hexyl-3-methylcyclopentane | C12H24 | CID 544055 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: 1-Hexyl-3-methylcyclopentane Chemical Properties and Safety Information Source: LookChem URL: [Link]

  • Title: Health & Safety Plan - Hazard Assessment Source: New York State Department of Environmental Conservation (NYSDEC) URL: [Link]

  • Title: Material Safety Data Sheet - Methylcyclopentane (Cycloalkane Hazards) Source: Cole-Parmer URL: [Link]

Sources

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